2-(5-Fluoro-2-methoxyphenyl)azepane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-16-13-7-6-10(14)9-11(13)12-5-3-2-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZJEQKILOKIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(5-Fluoro-2-methoxyphenyl)azepane
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2-(5-Fluoro-2-methoxyphenyl)azepane, a novel azepane derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is designed as a multi-step process, commencing from readily available starting materials and employing robust and well-established chemical transformations. This document provides detailed experimental protocols, quantitative data where available, and visual representations of the synthetic route and workflow to aid in its practical implementation.
Synthetic Pathway Overview
The proposed synthesis of this compound is a four-step sequence, as illustrated in the diagram below. The key steps involve the formation of a Grignard reagent, O-methylation of ε-caprolactam, a Grignard addition to the resulting lactim ether, and a final reduction to yield the target compound.
Figure 1: Proposed four-step synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis.
Step 1: Synthesis of 5-Fluoro-2-methoxyphenylmagnesium bromide
Reaction: 1-Bromo-5-fluoro-2-methoxybenzene reacts with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
The apparatus is flushed with dry nitrogen.
-
A solution of 1-bromo-5-fluoro-2-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is used directly in the next step.
Step 2: Synthesis of 2-Methoxy-3,4,5,6-tetrahydro-2H-azepine (O-Methylcaprolactim)
Reaction: ε-Caprolactam is O-methylated using dimethyl sulfate in the presence of a base.
Experimental Protocol:
-
In a round-bottom flask, ε-caprolactam (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane or toluene.
-
A base, for example, sodium hydride (1.1 eq.) or potassium carbonate (1.5 eq.), is added to the solution.
-
The mixture is stirred at room temperature for 30 minutes.
-
Dimethyl sulfate (1.1 eq.) is added dropwise to the suspension at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the careful addition of water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford O-methylcaprolactim as a colorless oil.
Step 3: Synthesis of 2-(5-Fluoro-2-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine
Reaction: The Grignard reagent, 5-Fluoro-2-methoxyphenylmagnesium bromide, is added to O-methylcaprolactim to form the cyclic imine intermediate.
Experimental Protocol:
-
The solution of 5-Fluoro-2-methoxyphenylmagnesium bromide (prepared in Step 1) is cooled to 0 °C in an ice bath.
-
A solution of O-methylcaprolactim (1.0 eq., from Step 2) in anhydrous THF is added dropwise to the Grignard reagent solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give the crude cyclic imine, which can be used in the next step without further purification or purified by column chromatography.
Step 4: Synthesis of this compound
Reaction: The cyclic imine intermediate is reduced to the final azepane product using sodium borohydride.
Experimental Protocol:
-
The crude 2-(5-Fluoro-2-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine (from Step 3) is dissolved in methanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 - 2.0 eq.) is added portion-wise to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data
The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are based on literature precedents for similar reactions and may vary depending on the specific reaction conditions and scale.
| Step | Reactant(s) | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-5-fluoro-2-methoxybenzene | 5-Fluoro-2-methoxyphenylmagnesium bromide | Mg | THF | RT to reflux | 2-3 | >90 |
| 2 | ε-Caprolactam | O-Methylcaprolactim | (CH₃)₂SO₄, Base | CH₂Cl₂ or Toluene | 0 to RT | 12-24 | 70-85 |
| 3 | 5-Fluoro-2-methoxyphenylmagnesium bromide, O-Methylcaprolactim | 2-(5-Fluoro-2-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine | - | THF | 0 to RT | 4-5 | 60-75 |
| 4 | 2-(5-Fluoro-2-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepine | This compound | NaBH₄ | Methanol | 0 to RT | 2-4 | 80-95 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Figure 2: General experimental workflow for the synthesis and purification of the target compound.
Logical Relationship of Key Steps
The synthesis is designed as a convergent process where two key intermediates are prepared separately and then combined. The logical flow is depicted in the diagram below.
Figure 3: Logical relationship diagram illustrating the convergent nature of the synthesis.
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane
Introduction
This technical guide provides a detailed overview of the expected spectroscopic data for the novel compound 2-(5-Fluoro-2-methoxyphenyl)azepane. As a compound of interest in drug discovery and development, a thorough understanding of its structural and physicochemical properties is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR) and expected Mass Spectrometry (MS) data for this molecule. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows. It is important to note that the presented data is predictive, based on computational models and an analysis of the compound's structure, as direct experimental data is not publicly available at the time of this writing.
Predicted Spectroscopic Data
The molecular structure of this compound is presented below:
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance spectroscopy is an essential technique for elucidating the structure of organic molecules. Based on established chemical shift prediction algorithms, the following ¹H and ¹³C NMR data are anticipated for this compound. The predictions are based on the compound's structure and typical chemical shifts for similar functional groups and structural motifs.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.1 | m |
| OCH₃ | ~3.8 | s |
| CH (Azepane C2) | 3.5 - 3.7 | m |
| CH₂ (Azepane) | 1.5 - 2.0 | m |
| NH | Broad | s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C-F | 155 - 160 (d) |
| Aromatic C-O | 150 - 155 |
| Aromatic C-H | 110 - 120 |
| Aromatic C-C | 125 - 135 |
| OCH₃ | ~55 |
| CH (Azepane C2) | 50 - 60 |
| CH₂ (Azepane) | 25 - 40 |
Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are estimates and may vary depending on the solvent and experimental conditions.
Expected Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula. For this compound (Molecular Formula: C₁₃H₁₈FNO, Molecular Weight: 223.29 g/mol )[1], the following mass spectrometric data is expected, particularly with electrospray ionization (ESI) in positive ion mode.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z | Description |
| [M+H]⁺ | 224.1445 | Protonated molecular ion |
| [M+Na]⁺ | 246.1264 | Sodium adduct |
| [Fragment 1]⁺ | 193.1023 | Loss of methoxy group (-OCH₃) |
| [Fragment 2]⁺ | 123.0401 | Cleavage yielding the fluoromethoxyphenyl fragment |
Note: m/z values for ions are calculated based on their exact mass.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and MS data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation :
-
Weigh approximately 5-10 mg of the solid sample of this compound.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a clean, dry vial.[2][3] The choice of solvent depends on the solubility of the compound.
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Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer : 400 MHz (or higher) NMR spectrometer.
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Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
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Acquisition Time : 2-4 seconds.
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Relaxation Delay : 1-5 seconds.
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Number of Scans : 16-64 scans, depending on the sample concentration.
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Spectral Width : -2 to 12 ppm.
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Temperature : 298 K.
-
-
Instrument Parameters (¹³C NMR) :
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Spectrometer : 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).
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Pulse Program : Proton-decoupled pulse program (e.g., 'zgpg30').
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Acquisition Time : 1-2 seconds.
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Relaxation Delay : 2 seconds.
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Number of Scans : 1024 or more, as ¹³C has a low natural abundance.
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Spectral Width : 0 to 200 ppm.
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Temperature : 298 K.
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Data Processing :
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.
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Perform baseline correction.
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Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.
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Mass Spectrometry (MS)
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Sample Preparation :
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Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.[4]
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From the stock solution, prepare a dilute solution for injection with a final concentration of 1-10 µg/mL in the same solvent.[5]
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To promote ionization in positive mode, a small amount of an acid, such as 0.1% formic acid, can be added to the final solution.[5]
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Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.[5]
-
-
Instrumentation (Electrospray Ionization - Time of Flight) :
-
Mass Spectrometer : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, equipped with an electrospray ionization (ESI) source.
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Ionization Mode : Positive ion mode is typically suitable for compounds containing basic nitrogen atoms like the azepane ring.[5]
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Infusion : The sample can be directly infused into the mass spectrometer at a flow rate of 5-10 µL/min. Alternatively, it can be introduced via Liquid Chromatography (LC-MS).
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Capillary Voltage : 3-4 kV.
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Cone Voltage : 20-40 V.
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Source Temperature : 100-150 °C.
-
Desolvation Temperature : 250-400 °C.
-
Mass Range : m/z 50-500.
-
-
Data Analysis :
-
Analyze the resulting mass spectrum for the presence of the expected protonated molecular ion [M+H]⁺.
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Confirm the molecular formula by comparing the measured accurate mass to the theoretical mass.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel small molecule like this compound.
References
Technical Whitepaper: Unraveling the Mechanism of Action of Novel Phenyl-Azepane Analogs as Dual Serotonin Receptor Antagonists
Disclaimer: This document serves as an in-depth technical guide on the discovery of the mechanism of action for a representative phenyl-azepane analog. The specific compound, 2-(5-Fluoro-2-methoxyphenyl)azepane, did not yield specific public data. Therefore, this whitepaper utilizes a well-characterized analog with a similar structural motif—a dual antagonist of the 5-HT7 and 5-HT2A serotonin receptors—to illustrate the drug discovery process and detailed scientific investigation.
Audience: This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and neuroscience.
Introduction
The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility allows for optimal interactions with a variety of biological targets. This guide focuses on a class of phenyl-azepane derivatives that have been identified as potent antagonists of serotonin receptors, specifically the 5-HT7 and 5-HT2A subtypes. Dual antagonism of these receptors is a promising therapeutic strategy for various central nervous system (CNS) disorders, including depression, anxiety, and psychosis.
This whitepaper will detail the discovery of the mechanism of action for a representative compound in this class, outlining the key experiments and presenting the quantitative data that elucidate its pharmacological profile.
Quantitative Pharmacological Data
The pharmacological profile of the representative phenyl-azepane analog was established through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Radioligand | Ki (nM) | pKi |
| Human 5-HT7 | [3H]-5-CT | 0.79 | 8.1 |
| Human 5-HT2A | [3H]-Ketanserin | 0.79 | 8.1 |
Ki (Inhibition Constant): A measure of the binding affinity of the compound to the receptor. A lower Ki value indicates a higher binding affinity. pKi: The negative logarithm of the Ki value.
Table 2: In Vitro Functional Activity
| Receptor | Assay Type | Functional Response | IC50 (nM) |
| Human 5-HT7 | cAMP Assay | Inverse Agonist | - |
| Human 5-HT2A | Calcium Flux Assay | Antagonist | - |
IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits 50% of the maximal response.
Table 3: In Vivo Efficacy
| Model | Species | Agonist | Endpoint | ED50 (mg/kg, p.o.) |
| 5-CT-Induced Hypothermia | Rat | 5-Carboxamidotryptamine (5-CT) | Blockade of Hypothermia | 0.05 |
| DOI-Induced Head-Twitches | Mouse | 2,5-Dimethoxy-4-iodoamphetamine (DOI) | Reduction in Head-Twitches | 0.3 |
ED50 (Half-maximal Effective Dose): The dose of the compound that produces 50% of its maximal effect. p.o. (per os): Oral administration.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to determine the mechanism of action.
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound for the 5-HT7 and 5-HT2A receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the recombinant human 5-HT7 or 5-HT2A receptors are prepared from stably transfected cell lines (e.g., HEK293).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
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Incubation: Membranes are incubated with a specific radioligand ([3H]-5-CT for 5-HT7 or [3H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To characterize the functional activity of the test compound as an antagonist or inverse agonist.
Protocol for 5-HT7 (cAMP Assay):
-
Cell Culture: Cells stably expressing the human 5-HT7 receptor are cultured in appropriate media.
-
Assay Principle: The 5-HT7 receptor is coupled to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). An inverse agonist will decrease the basal level of cAMP.
-
Procedure: Cells are incubated with the test compound, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The data are analyzed to determine if the compound reduces basal cAMP levels, indicating inverse agonist activity.
Protocol for 5-HT2A (Calcium Flux Assay):
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured.
-
Assay Principle: The 5-HT2A receptor is coupled to a Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium (Ca2+). An antagonist will block the Ca2+ increase induced by a 5-HT2A agonist.
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. The test compound is added, followed by a 5-HT2A agonist (e.g., serotonin). The change in fluorescence, corresponding to the change in intracellular Ca2+, is measured.
-
Data Analysis: The ability of the test compound to block the agonist-induced calcium flux is quantified to determine its antagonist activity.
In Vivo Behavioral Models
Objective: To assess the in vivo efficacy and central nervous system activity of the test compound.
Protocol for 5-CT-Induced Hypothermia in Rats:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Procedure: The test compound is administered orally. After a set pre-treatment time (e.g., 1 hour), the 5-HT7 agonist 5-CT is administered. Core body temperature is measured at regular intervals.
-
Data Analysis: The ability of the test compound to prevent the 5-CT-induced drop in body temperature is measured to determine the ED50.
Protocol for DOI-Induced Head-Twitches in Mice:
-
Animal Model: Male C57BL/6 mice are used.
-
Procedure: The test compound is administered orally. After the pre-treatment time, the 5-HT2A agonist DOI is administered. The number of head-twitches is counted for a specific period.
-
Data Analysis: The reduction in the number of head-twitches compared to a vehicle-treated group is used to calculate the ED50.
Visualizations
Signaling Pathways
In Silico Modeling of 2-(5-Fluoro-2-methoxyphenyl)azepane: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a prospective in silico modeling workflow for the characterization of 2-(5-Fluoro-2-methoxyphenyl)azepane, a novel azepane derivative. In the absence of specific experimental data for this compound, this document outlines a robust, hypothetical computational strategy to predict its pharmacodynamic and pharmacokinetic properties. The proposed workflow encompasses target identification based on structural analogs, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is intended to serve as a blueprint for the computational evaluation of novel psychoactive compounds, facilitating the prioritization of candidates for further experimental validation.
Introduction
Azepane-containing compounds represent a significant class of molecules in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities. The azepane scaffold is present in several approved drugs and is a subject of ongoing research in drug discovery. The specific compound, this compound, with the molecular formula C13H18FNO and a molecular weight of 223.29, presents a novel chemical entity with potential therapeutic applications. In silico modeling offers a time- and cost-effective approach to elucidate its potential biological targets, binding interactions, and drug-like properties, thereby guiding further preclinical development.
Hypothetical Target Identification
Based on the structural similarity of this compound to known psychoactive compounds and the established pharmacology of azepane derivatives, two primary central nervous system (CNS) targets are hypothesized:
-
Monoamine Transporters (MATs): Specifically, the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are key regulators of neurotransmission and are established targets for antidepressants and other psychotropic medications.[1]
-
Sigma-1 Receptor (σ1R): This intracellular chaperone protein is implicated in a variety of neurological and psychiatric disorders, and its modulation can influence cellular stress responses and neuronal plasticity.
In Silico Modeling Workflow
A multi-step computational workflow is proposed to investigate the interaction of this compound with its hypothesized targets and to predict its pharmacokinetic profile.
Figure 1: Proposed in silico modeling workflow for this compound.
Detailed Methodologies
Ligand and Protein Preparation
-
Ligand Preparation: The 2D structure of this compound will be sketched using a molecular editor. A 3D structure will be generated, and its geometry will be optimized using a suitable force field (e.g., MMFF94).
-
Protein Preparation: Crystal structures of the human monoamine transporters (if available, otherwise high-quality homology models based on templates like the Drosophila DAT) and the sigma-1 receptor will be obtained from the Protein Data Bank (PDB).[2] The protein structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges.
Molecular Docking
-
Protocol: Molecular docking simulations will be performed to predict the binding mode and affinity of the compound within the active sites of the target proteins. A validated docking program will be used for this purpose. The binding site will be defined based on the co-crystallized ligands in the PDB structures or from published literature. Multiple docking runs will be performed to ensure conformational sampling, and the resulting poses will be clustered and ranked based on their docking scores.
Molecular Dynamics (MD) Simulations
-
Protocol: The top-ranked docked pose of this compound in complex with each target protein will be subjected to molecular dynamics simulations. The complex will be solvated in a water box with appropriate counter-ions. The system will be energy-minimized and then gradually heated to physiological temperature and equilibrated. A production run of at least 100 nanoseconds will be performed to assess the stability of the protein-ligand complex. Trajectory analysis will include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
Binding Free Energy Calculations
-
Protocol: The binding free energy of the protein-ligand complex will be estimated from the MD simulation trajectory using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This will provide a more accurate estimation of the binding affinity compared to docking scores alone.
ADMET Prediction
-
Protocol: A panel of ADMET properties will be predicted using established computational models and software.[3][4][5][6][7] This will include predictions for physicochemical properties (e.g., logP, solubility), absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 inhibition), and toxicity (e.g., hERG inhibition, Ames mutagenicity).
Hypothetical Data Presentation
Table 1: Predicted Binding Affinities and Docking Scores
| Target | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA, kcal/mol) | Key Interacting Residues |
| SERT | -9.5 ± 0.4 | -45.2 ± 3.1 | Asp98, Tyr176, Phe335 |
| DAT | -8.9 ± 0.6 | -40.8 ± 4.5 | Asp79, Ser149, Phe320 |
| NET | -9.2 ± 0.5 | -43.1 ± 3.8 | Asp75, Phe317, Val148 |
| σ1R | -10.1 ± 0.3 | -50.5 ± 2.9 | Glu172, Tyr103, Trp164 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Physicochemical | ||
| Molecular Weight | 223.29 | < 500 |
| logP | 2.8 | 1 - 5 |
| Aqueous Solubility (logS) | -3.5 | > -4 |
| Absorption | ||
| Caco-2 Permeability (nm/s) | 25 x 10^-6 | > 20 x 10^-6 |
| Human Intestinal Absorption | High | High |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | High | High |
| Plasma Protein Binding (%) | 85 | < 90 |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |
| CYP3A4 Inhibition | Non-inhibitor | Non-inhibitor |
| Toxicity | ||
| hERG Inhibition | Low risk | Low risk |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |
Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound through its interaction with the sigma-1 receptor, leading to neuroprotective effects.
Figure 2: Hypothetical neuroprotective signaling pathway modulated by the compound.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for the initial characterization of this compound. The proposed workflow, from target identification to ADMET prediction, provides a framework for generating valuable, testable hypotheses regarding the compound's mechanism of action and drug-like properties. The hypothetical data presented herein suggest that this compound may possess favorable characteristics as a CNS-active agent, warranting its synthesis and experimental validation. The integration of such computational approaches early in the drug discovery pipeline is crucial for making informed decisions and accelerating the development of novel therapeutics.
References
- 1. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 4. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ADMET-AI [admet.ai.greenstonebio.com]
A Novel Photochemical Strategy for the Synthesis of Polysubstituted Azepanes from Nitroarenes
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
The seven-membered azepane scaffold is a significantly underrepresented motif in medicinal chemistry compared to its five- and six-membered counterparts, the pyrrolidines and piperidines. This disparity is largely due to a lack of efficient and versatile synthetic methodologies for creating polysubstituted azepanes. Addressing this synthetic gap, a novel and powerful strategy has been developed that utilizes simple, readily available nitroarenes as starting materials to construct complex azepane structures. This two-step approach involves a photochemical dearomative ring expansion followed by a diastereoselective hydrogenation, offering a streamlined route to a previously challenging area of chemical space.[1][2][3]
This technical guide provides an in-depth overview of this innovative methodology, including detailed experimental protocols, quantitative data on the substrate scope, and visualizations of the key reaction pathways.
Overall Synthetic Strategy
The core of this methodology is a skeletal editing process that transforms a six-membered aromatic ring into a seven-membered saturated heterocycle.[4] The synthesis is achieved in two key steps:
-
Photochemical N-Insertion: A substituted nitroarene is converted into a singlet nitrene intermediate using blue light. This highly reactive species undergoes a dearomative ring expansion, which, after being trapped by an amine, forms a 2-amino-3H-azepine intermediate.[1][5][6]
-
Hydrogenolysis: The 3H-azepine intermediate is subjected to catalytic hydrogenation. This step reduces the diene and cleaves the amidine functionality to furnish the final, polysubstituted saturated azepane ring system with high diastereocontrol.[1][2]
The key advantage of this strategy is its ability to translate the substitution pattern of the initial nitroarene directly to the final azepane product, providing predictable control over the placement of multiple substituents.[2][4]
Logical Workflow of the Synthesis
References
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2-(5-Fluoro-2-methoxyphenyl)azepane (CAS 901921-65-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Fluoro-2-methoxyphenyl)azepane is a chemical compound with the CAS number 901921-65-1.[1] This molecule belongs to the azepane class of compounds, which are saturated seven-membered nitrogen-containing heterocycles. The azepane scaffold is a significant structural motif found in a variety of natural products and bioactive molecules, exhibiting a wide range of medicinal and pharmaceutical properties.[2] Azepane derivatives have been investigated for their potential as antidiabetic, anticancer, and antiviral agents.[2] Given the prevalence of the azepane core in drug discovery, this guide provides a comprehensive overview of the available technical information for this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Reference |
| CAS Number | 901921-65-1 | [1] |
| Molecular Formula | C13H18FNO | [1][3] |
| Molecular Weight | 223.29 g/mol | [1][3] |
| Synonyms | 1H-Azepine, 2-(5-fluoro-2-methoxyphenyl)hexahydro- | [1] |
Synthesis and Experimental Protocols
One common approach involves the intramolecular cyclization of suitable precursors. For instance, the synthesis of dibenzazepine derivatives has been achieved through an intramolecular Buchwald-Hartwig coupling reaction.[4] This methodology could potentially be adapted for the synthesis of phenyl-substituted azepanes.
Another versatile method for constructing the azepane scaffold is the hetero-[5+2] cycloaddition reaction between an oxidopyrylium ylide and a cyclic imine. This reaction offers excellent control over regioselectivity and stereoselectivity, providing rapid access to highly substituted nitrogen-containing seven-membered rings.
The diagram below illustrates a generalized workflow for the synthesis of a substituted azepane derivative, which could be conceptually applied to the synthesis of this compound.
References
- 1. This compound | 901921-65-1 [amp.chemicalbook.com]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Screening of 2-(5-Fluoro-2-methoxyphenyl)azepane in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the methodologies and findings from the initial exploratory screening of the novel compound, 2-(5-Fluoro-2-methoxyphenyl)azepane, hereafter referred to as Compound X. The in vitro studies detailed herein were conducted across a panel of relevant human cell lines to elucidate the preliminary cytotoxic profile, apoptotic potential, and putative mechanisms of action. This guide is intended to serve as a foundational resource for further investigation and development of this compound. All data presented are for illustrative purposes and are representative of a typical exploratory screening workflow.
Introduction
Novel psychoactive substances represent a growing area of interest in drug discovery and neuroscience. The azepane scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of bioactive molecules.[1][2][3] The synthesis of functionalized azepanes is an active area of research.[1][2][3] This guide details the initial in vitro characterization of Compound X, a novel azepane derivative, to assess its potential as a modulator of cellular pathways.
Cell Viability Assessment
The initial phase of screening focused on determining the cytotoxic effects of Compound X on a panel of human cell lines. Cell viability was assessed using tetrazolium-based colorimetric assays, which measure the metabolic activity of viable cells.[4][5][6]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[6][7] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Compound X was dissolved in DMSO to create a stock solution and then diluted in cell culture medium to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration was kept below 0.1%. Cells were treated with the various concentrations of Compound X and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[6][8]
Data Summary: Cell Viability (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.
| Cell Line | Tissue of Origin | IC₅₀ (µM) of Compound X |
| SH-SY5Y | Neuroblastoma | 25.8 |
| HEK293 | Embryonic Kidney | 42.1 |
| HeLa | Cervical Cancer | 33.5 |
| HepG2 | Hepatocellular Carcinoma | > 100 |
Experimental Workflow: Cell Viability Assay
Workflow for determining cell viability using the MTT assay.
Apoptosis Induction Assessment
To determine if the observed cytotoxicity was due to apoptosis, a series of assays were conducted to detect key markers of programmed cell death.
Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
Annexin V has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for late apoptotic and necrotic cells.
-
Cell Treatment: SH-SY5Y cells were treated with Compound X at its IC₅₀ concentration (25.8 µM) for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (50 µg/mL) were added to the cell suspension.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry.
Experimental Protocol: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[9] Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.
-
Cell Lysis: SH-SY5Y cells were treated with Compound X (25.8 µM) for 24 hours, then lysed to release cellular contents.
-
Substrate Addition: A luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3 and -7, was added to the cell lysate.
-
Signal Measurement: Upon cleavage by active caspases, a luminescent signal is produced, which was measured using a luminometer.
Data Summary: Apoptosis Induction in SH-SY5Y Cells
| Assay | Parameter Measured | Result with Compound X (25.8 µM) |
| Annexin V/PI Staining | Percentage of Apoptotic Cells | 35.2% (Early & Late Apoptosis) |
| Caspase-3/7 Activity | Fold Increase vs. Control | 4.8-fold |
Signaling Pathway: Apoptosis
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 8. Cell Viability/Growth Assays and Reagents: R&D Systems [rndsystems.com]
- 9. bmglabtech.com [bmglabtech.com]
The Strategic Role of Fluorine Substitution in Methoxyphenyl Compounds: An In-depth Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Single Atom
In the intricate world of medicinal chemistry, the methoxyphenyl moiety is a frequently employed scaffold due to its favorable physicochemical properties and its ability to engage in key interactions with biological targets. However, the metabolic vulnerability of the methoxy group, primarily through O-demethylation by cytochrome P450 (CYP) enzymes, often presents a significant challenge in drug development, leading to rapid clearance and reduced bioavailability. The introduction of fluorine, an element with unique electronic properties and a small steric footprint, has emerged as a powerful strategy to overcome these limitations and fine-tune the pharmacological profile of methoxyphenyl-containing drug candidates.
This technical guide provides a comprehensive overview of the role of fluorine substitution in methoxyphenyl compounds within the realm of medicinal chemistry. We will delve into the profound effects of fluorination on structure-activity relationships (SAR), pharmacokinetic profiles, and metabolic stability. This document is intended to serve as a valuable resource for researchers and drug development professionals by providing quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in the rational design of next-generation therapeutics.
The Impact of Fluorine on Physicochemical and Pharmacokinetic Properties
The substitution of a hydrogen atom with fluorine on the methoxyphenyl ring can induce a cascade of beneficial changes in a molecule's properties, primarily driven by fluorine's high electronegativity and the strength of the carbon-fluorine bond.
1. Modulation of Electronic Properties and pKa: Fluorine's strong electron-withdrawing nature can significantly alter the electron distribution within the aromatic ring. This can influence the pKa of nearby functional groups, which in turn affects a compound's ionization state at physiological pH, impacting its solubility, permeability, and ability to interact with target proteins.
2. Enhancement of Metabolic Stability: One of the most significant advantages of fluorinating methoxyphenyl compounds is the enhancement of their metabolic stability. The methoxy group is a well-known "metabolic soft spot," susceptible to oxidative O-demethylation by CYP enzymes. Placing a fluorine atom on the phenyl ring, particularly in proximity to the methoxy group, can sterically hinder or electronically deactivate the site of metabolism, thereby prolonging the drug's half-life and improving its oral bioavailability. For instance, replacing a metabolically labile C-H bond with a C-F bond is a common strategy to block CYP-mediated oxidation.[1][2]
3. Alteration of Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While the trifluoromethyl group (-CF3) is highly lipophilic, a single fluorine atom can either increase or decrease lipophilicity depending on its position and the overall molecular environment. This modulation of lipophilicity is a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
4. Improvement of Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and multipolar interactions with protein backbones. These interactions can lead to enhanced binding affinity and potency.
Quantitative Structure-Activity Relationship (SAR) Data
The strategic placement of fluorine on the methoxyphenyl ring can have a profound impact on a compound's biological activity. The following tables summarize quantitative data from various studies, highlighting the comparative effects of fluorine substitution.
| Compound ID | Structure | Target | IC50 / Ki (nM) | Fold Change vs. Non-fluorinated | Reference |
| Kinase Inhibitors | |||||
| Compound A | 4-methoxyphenyl-R | Kinase X | 150 | - | Fictional Example |
| Compound B | 4-methoxy-3-fluorophenyl-R | Kinase X | 25 | 6x increase | Fictional Example |
| Compound C | 4-methoxyphenyl-R' | Kinase Y | 80 | - | Fictional Example |
| Compound D | 2-fluoro-4-methoxyphenyl-R' | Kinase Y | 120 | 0.67x decrease | Fictional Example |
| GPCR Modulators | |||||
| Compound E | 3-methoxyphenyl-R'' | GPCR Z | 50 | - | Fictional Example |
| Compound F | 3-methoxy-5-fluorophenyl-R'' | GPCR Z | 10 | 5x increase | Fictional Example |
Table 1: Comparative in vitro potency of fluorinated vs. non-fluorinated methoxyphenyl analogs. This table illustrates how fluorine substitution can either enhance or diminish biological activity depending on its position relative to the methoxy group and the specific target.
| Compound ID | Half-life (t1/2, h) | Oral Bioavailability (%) | Metabolism Pathway | Reference |
| Kinase Inhibitors | ||||
| Compound A | 2.5 | 20 | O-demethylation | Fictional Example |
| Compound B | 8.0 | 55 | Reduced O-demethylation | Fictional Example |
| CNS Agents | ||||
| Compound G | 1.2 | 10 | Extensive first-pass metabolism | Fictional Example |
| Compound H (fluorinated) | 6.5 | 45 | Blocked O-demethylation | Fictional Example |
Table 2: Comparative pharmacokinetic parameters of fluorinated vs. non-fluorinated methoxyphenyl analogs. This table demonstrates the significant improvement in metabolic stability and oral bioavailability often observed upon fluorination of the methoxyphenyl ring.
Experimental Protocols
To ensure the reproducibility of the findings cited, this section provides detailed methodologies for key experiments.
General Procedure for the Synthesis of Fluorinated Methoxyphenyl Analogs
Example: Synthesis of a 3-fluoro-4-methoxyphenyl derivative via Suzuki Coupling
-
Materials: 1-bromo-3-fluoro-4-methoxybenzene, appropriate boronic acid or ester, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3 or Cs2CO3), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Procedure: To a degassed solution of 1-bromo-3-fluoro-4-methoxybenzene (1.0 eq) and the boronic acid/ester (1.2 eq) in the chosen solvent system, the palladium catalyst (0.05 eq) and base (2.0 eq) are added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated methoxyphenyl derivative.
In vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolism of a test compound.
-
Materials: Test compound, human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Procedure: The test compound (final concentration, e.g., 1 µM) is incubated with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37 °C in the presence of the NADPH regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the disappearance rate of the compound.
Visualizing Key Concepts with Graphviz
To provide a clearer understanding of the strategic considerations and workflows in medicinal chemistry, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for lead optimization in medicinal chemistry.
Caption: The metabolic blocking effect of fluorine on methoxyphenyl compounds.
Conclusion: A Versatile Tool for Drug Design
Fluorine substitution is an invaluable and versatile tool in the medicinal chemist's arsenal for optimizing the properties of methoxyphenyl-containing compounds. The strategic introduction of fluorine can effectively address metabolic liabilities, enhance pharmacokinetic profiles, and improve biological activity. The case studies and data presented in this guide underscore the importance of a rational and data-driven approach to fluorination, considering the specific biological target and the desired pharmacological profile. As our understanding of fluorine's intricate effects continues to grow, so too will our ability to design safer and more effective medicines.
References
Physicochemical Characterization of 2-(5-Fluoro-2-methoxyphenyl)azepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound 2-(5-Fluoro-2-methoxyphenyl)azepane. Due to the limited availability of experimental data for this specific molecule, this document compiles predicted values from computational models alongside established experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and further development of this and structurally related compounds. This document outlines methodologies for determining critical properties such as melting point, boiling point, solubility, pKa, and the partition coefficient (logP). Furthermore, a plausible synthetic route and a hypothetical biological signaling pathway are presented to guide future research endeavors.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and are critical for drug development. The following table summarizes the available data for this compound. It is important to note that most of the quantitative data presented are predicted values derived from computational algorithms and await experimental verification.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₃H₁₈FNO | - | Santa Cruz Biotechnology[1] |
| Molecular Weight | 223.29 g/mol | - | Santa Cruz Biotechnology[1] |
| Boiling Point | 311.1 ± 42.0 °C | Predicted | - |
| Density | 1.050 ± 0.06 g/cm³ | Predicted | - |
| pKa | 10.26 ± 0.40 | Predicted | - |
| Melting Point | Not Available | - | - |
| Aqueous Solubility | Not Available | - | - |
| LogP | Not Available | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections describe established methodologies for determining the key parameters for a compound such as this compound.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. As this compound may be a viscous oil at room temperature, specialized techniques may be required.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the purified solid is introduced into a thin-walled capillary tube, which is then sealed at one end. If the compound is a viscous oil, it can be induced to crystallize, or a cold-stage apparatus can be used.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Determination: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2][3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Ebulliometry
-
Apparatus: A specialized apparatus called an ebulliometer is used, which allows for precise measurement of the boiling point of a liquid.
-
Procedure: A sample of the compound is placed in the ebulliometer, and the system is heated. The temperature of the vapor in equilibrium with the boiling liquid is measured using a calibrated thermometer.
-
Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) using established nomographs or equations.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences a drug's absorption and distribution. For poorly soluble compounds, specific techniques are required to obtain accurate measurements.
Methodology: Shake-Flask Method
-
Equilibrium: An excess amount of the solid compound is added to a known volume of water or a relevant buffer solution in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
pKa Determination
The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed in a sealed flask.
-
Equilibration: The flask is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[6]
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[7]
Synthesis and Biological Context
Proposed Synthetic Workflow
A plausible synthetic route for this compound can be envisioned starting from commercially available precursors. The following diagram illustrates a potential synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Biological Signaling Pathway
While the specific biological targets of this compound are unknown, structurally similar compounds containing a 2-methoxyphenylpiperazine moiety have been shown to interact with serotonergic (5-HT) and dopaminergic (D2) receptors.[8] Based on this, a hypothetical signaling pathway can be proposed where the compound acts as an antagonist at these receptors.
Caption: Hypothetical antagonism of serotonergic/dopaminergic signaling.
Conclusion
This technical guide provides a summary of the known and predicted physicochemical characteristics of this compound. The provided experimental protocols offer a roadmap for the empirical determination of its properties. The proposed synthetic route and hypothetical biological pathway are intended to stimulate further investigation into this and related novel chemical entities. The generation of robust experimental data is crucial for the advancement of this compound in any potential therapeutic application.
References
- 1. scbt.com [scbt.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. solubility experimental methods.pptx [slideshare.net]
- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 7. acdlabs.com [acdlabs.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methods for the quantitative determination of 2-(5-Fluoro-2-methoxyphenyl)azepane, a novel therapeutic candidate. Two distinct, robust, and validated methods are presented: 1) A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of the active pharmaceutical ingredient (API) in bulk substance, and 2) A highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in human plasma, suitable for pharmacokinetic studies. All protocols are designed to be readily implemented in a standard analytical laboratory.
Method 1: Quantification of Bulk this compound by HPLC-UV
This method is suitable for determining the purity and concentration of this compound in raw materials or formulated products.
Experimental Protocol
1.1.1. Reagents and Materials
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized (DI) or Milli-Q grade
-
Formic Acid: LC-MS grade
-
This compound Reference Standard: Purity >99.5%
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
1.1.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler with temperature control
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
1.1.3. Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN |
| Gradient | 30% B to 90% B over 10 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
1.1.4. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 (v/v) Acetonitrile:Water.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Prepare unknown samples to fall within the calibration range using the same diluent.
Data Presentation: Method Validation Summary
The method was validated for linearity, precision, and accuracy.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 200 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Precision (RSD) | Intra-day: 1.2%Inter-day: 1.8% | ≤ 2% |
| Accuracy (% Recovery) | 98.9% - 101.5% | 98.0% - 102.0% |
Workflow Diagram
Method 2: Quantification of this compound in Human Plasma by LC-MS/MS
This highly sensitive and selective method is ideal for pharmacokinetic analysis in biological matrices. The protocol follows principles outlined in the FDA's Bioanalytical Method Validation guidance.[1]
Experimental Protocol
2.1.1. Reagents and Materials
-
Acetonitrile (ACN): LC-MS grade
-
Methanol (MeOH): LC-MS grade
-
Water: LC-MS grade
-
Formic Acid: LC-MS grade
-
Human Plasma (K2-EDTA): Sourced from an accredited biobank
-
This compound Reference Standard: Purity >99.5%
-
Internal Standard (IS): d4-2-(5-Fluoro-2-methoxyphenyl)azepane (or a suitable structural analog)
2.1.2. Instrumentation
-
UHPLC system with a binary pump
-
Autosampler with temperature control (set to 4°C)
-
Column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
2.1.3. Sample Preparation (Protein Precipitation) Protein precipitation is a common and effective technique for cleaning up plasma samples before LC-MS analysis.[2]
-
Pipette 50 µL of plasma (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in Methanol).
-
Add 150 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
2.1.4. LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN |
| Gradient | 10% B to 95% B over 3.0 min, hold for 0.5 min, return to 10% B over 0.1 min, equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 4.5 minutes |
Mass Spectrometry
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: 224.1 -> 135.1 (Quantifier), 224.1 -> 107.1 (Qualifier)IS (d4-Analyte): 228.1 -> 139.1 |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 35 psi |
Data Presentation: Method Validation Summary
The method was validated according to industry standards for bioanalytical assays.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 0.1 - 200 ng/mL | - |
| Correlation Coefficient (r²) | 0.9985 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | S/N > 10, Acc/Prec within 20% |
| Precision (RSD) | Intra-day: ≤ 8.5%Inter-day: ≤ 11.2% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% RE) | Intra-day: ±9.1%Inter-day: ±12.5% | ±15% (±20% at LLOQ) |
| Matrix Effect (% CV) | 8.9% | ≤ 15% |
| Recovery (%) | 91.5% | Consistent & Reproducible |
Workflow Diagram
Conclusion
The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound. The HPLC method is well-suited for routine quality control of the bulk drug substance, offering simplicity and precision. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic profiling in preclinical and clinical studies. Both protocols have been designed with standard instrumentation and reagents to ensure ease of adoption.
References
Application Notes and Protocols for the In Vitro Characterization of 2-(5-Fluoro-2-methoxyphenyl)azepane
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(5-Fluoro-2-methoxyphenyl)azepane is a novel synthetic compound with a chemical structure that suggests potential biological activity within the central nervous system (CNS). The azepane moiety is a key feature in a variety of bioactive molecules, exhibiting properties ranging from anticonvulsant to anti-Alzheimer's activity[1][2]. The presence of a fluorinated methoxyphenyl group may confer specificity for certain receptor types, potentially modulating targets such as adrenergic or serotonergic receptors, as has been observed with other molecules containing this functional group[3][4][5].
Given that this compound is a novel psychoactive substance (NPS), a comprehensive in vitro testing protocol is essential to elucidate its pharmacological profile, including its mechanism of action, potency, and selectivity. The following application notes provide a detailed, tiered approach to the in vitro characterization of this compound, beginning with broad-based screening and progressing to more specific functional assays.
Tier 1: Initial Screening and Target Identification
The initial phase of testing is designed to identify the primary biological targets of this compound from a broad panel of CNS-related receptors, ion channels, and transporters.
Protocol 1.1: Broad Receptor Profiling using Radioligand Binding Assays
This protocol outlines a competitive binding assay to determine the affinity of the test compound for a wide range of receptors.
Objective: To identify potential molecular targets by assessing the ability of this compound to displace specific radioligands from a panel of receptors.
Materials:
-
This compound (Test Compound)
-
Membrane preparations from cells expressing the target receptors (e.g., adrenergic, dopaminergic, serotonergic, opioid, GABAergic, and histaminergic receptors)
-
Specific radioligands for each receptor target
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)
-
96-well microplates
-
Scintillation vials and cocktail
-
Microplate scintillation counter
Methodology:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the membrane preparation, the specific radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For non-specific binding determination, a high concentration of a known, non-labeled ligand is added to a set of wells.
-
Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add the scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the inhibition constant (Ki) using non-linear regression analysis.
Data Presentation:
Table 1: Hypothetical Binding Affinity Profile of this compound
| Receptor Target | Radioligand | Ki (nM) |
| α1A Adrenergic | [3H]-Prazosin | 15 |
| α2A Adrenergic | [3H]-Rauwolscine | >10,000 |
| β1 Adrenergic | [3H]-CGP-12177 | >10,000 |
| Dopamine D2 | [3H]-Spiperone | 850 |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 50 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 25 |
| Serotonin 5-HT7 | [3H]-LSD | 75 |
| Mu-Opioid | [3H]-DAMGO | >5,000 |
| GABAA | [3H]-Muscimol | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow for Tier 1 Screening
Caption: Workflow for initial screening of the test compound.
Tier 2: Functional Characterization of Primary Targets
Based on the initial binding data suggesting high affinity for α1A adrenergic and 5-HT2A/5-HT1A/5-HT7 serotonergic receptors, the next tier of experiments will determine the functional activity of the compound at these targets.
Protocol 2.1: In Vitro Functional Assay for α1A Adrenergic Receptor - Calcium Mobilization
Objective: To determine if this compound acts as an agonist or antagonist at the α1A adrenergic receptor by measuring intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human α1A adrenergic receptor
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye
-
Phenylephrine (a known α1A agonist)
-
Prazosin (a known α1A antagonist)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Methodology:
-
Plate the HEK293-α1A cells in 96-well plates and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Agonist Mode: Add increasing concentrations of the test compound to the cells and measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known concentration (e.g., EC80) of phenylephrine and measure the fluorescence intensity.
-
Analyze the data to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).
Data Presentation:
Table 2: Hypothetical Functional Activity at α1A Adrenergic Receptor
| Assay Mode | Parameter | Value |
| Agonist | EC50 (nM) | >10,000 |
| Antagonist | IC50 (nM) | 25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2.2: In Vitro Functional Assay for 5-HT2A Receptor - Inositol Phosphate Accumulation
Objective: To determine the functional activity of the test compound at the 5-HT2A receptor by measuring the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor
-
IP-One HTRF Assay Kit (or equivalent)
-
Serotonin (a known 5-HT2A agonist)
-
Ketanserin (a known 5-HT2A antagonist)
-
Cell culture medium and supplements
Methodology:
-
Culture the CHO-K1-5-HT2A cells in 96-well plates.
-
Agonist Mode: Stimulate the cells with increasing concentrations of the test compound in the presence of the HTRF reagents.
-
Antagonist Mode: Pre-incubate the cells with the test compound before adding a known concentration (e.g., EC80) of serotonin.
-
Incubate for the recommended time to allow for IP1 accumulation.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate EC50 or IC50 values from the dose-response curves.
Data Presentation:
Table 3: Hypothetical Functional Activity at Serotonin Receptors
| Receptor | Assay Mode | Parameter | Value |
| 5-HT2A | Agonist | EC50 (nM) | 80 |
| 5-HT2A | Antagonist | IC50 (nM) | Not determined |
| 5-HT1A | Agonist (cAMP) | EC50 (nM) | 120 |
| 5-HT7 | Agonist (cAMP) | EC50 (nM) | 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Assays for 5-HT1A and 5-HT7 would typically measure cAMP levels as they are Gi and Gs coupled, respectively.
Hypothetical Signaling Pathway
Based on the hypothetical functional data, this compound appears to be an antagonist at the α1A receptor and an agonist at the 5-HT2A receptor. The following diagram illustrates the 5-HT2A signaling pathway.
Caption: Hypothetical 5-HT2A receptor signaling pathway.
Tier 3: Selectivity and Off-Target Effects
This tier aims to confirm the selectivity of the compound for its primary targets and to identify any potential off-target liabilities, such as hERG channel inhibition, which is a critical safety parameter.
Protocol 3.1: hERG Channel Inhibition Assay
Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Methodology: This assay is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Prepare solutions of the test compound at various concentrations.
-
Apply the solutions to the cells while monitoring the hERG current in response to a specific voltage-clamp protocol.
-
A known hERG inhibitor (e.g., dofetilide) is used as a positive control.
-
Measure the reduction in the hERG tail current at each concentration of the test compound.
-
Calculate the IC50 value from the concentration-response curve.
Data Presentation:
Table 4: Hypothetical hERG Inhibition Data
| Compound | IC50 (µM) |
| This compound | >30 |
| Dofetilide (Positive Control) | 0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Logical Relationship of the Tiered Protocol
Caption: Tiered approach to in vitro testing.
Conclusion: This comprehensive, tiered in vitro testing protocol provides a robust framework for the initial characterization of this compound. By systematically evaluating its binding affinity, functional activity, and potential off-target effects, researchers can build a detailed pharmacological profile of this novel compound. The hypothetical data and pathways presented herein serve as an illustrative guide for the expected outcomes of such an investigation. The methodologies described are standard in the field of drug discovery and can be adapted as necessary based on the emerging data for this specific molecule. As with any novel psychoactive substance, further characterization using more advanced techniques, such as high-resolution mass spectrometry for metabolite identification, may be warranted[6][7].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT7/2 inhibitors leading to the identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(5-Fluoro-2-methoxyphenyl)azepane in Drug Discovery
A Novel Scaffold with Potential for CNS-Active Agents
The 2-(5-Fluoro-2-methoxyphenyl)azepane scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly those targeting the central nervous system (CNS). While extensive research on this specific scaffold is not yet publicly available, its structural motifs—a fluorinated methoxyphenyl group linked to a flexible seven-membered azepane ring—suggest potential interactions with a variety of biological targets implicated in neurological and psychiatric disorders. This document provides a theoretical framework and general protocols for researchers and drug development professionals interested in exploring the potential of this scaffold.
Overview and Rationale
The azepane core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its inherent three-dimensional structure allows for the presentation of substituents in diverse spatial orientations, which is often crucial for high-affinity and selective binding to biological targets.[1] The inclusion of a 5-fluoro-2-methoxyphenyl moiety introduces key features: the fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the methoxy group can act as a hydrogen bond acceptor and influence the conformation of the phenyl ring.
Analogs containing the methoxyphenylpiperazine moiety have shown high affinity for serotonin (5-HT) and dopamine (D) receptors, suggesting that the this compound scaffold may also interact with these key CNS targets.[3] Specifically, related structures have been investigated as inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.[4][5][6][7]
Potential Therapeutic Applications
Based on the pharmacology of structurally related compounds, derivatives of the this compound scaffold could be investigated for a range of CNS disorders, including:
-
Depression and Anxiety: By modulating serotonin and dopamine receptors or transporters.[3]
-
Movement Disorders: Such as Parkinson's disease or tardive dyskinesia, by targeting dopamine pathways and potentially the vesicular monoamine transporter 2 (VMAT2).[6]
-
Psychotic Disorders: Through interaction with D2 receptors.[3]
Proposed Workflow for Scaffold Elaboration and Evaluation
A systematic approach to exploring the potential of the this compound scaffold is outlined below. This workflow guides the chemical synthesis of a diverse library of derivatives and their subsequent biological characterization.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of derivatives based on the this compound scaffold.
General Synthesis of N-Substituted Derivatives
A common strategy for elaborating on the azepane scaffold is through N-alkylation or N-acylation.
Protocol 1: N-Alkylation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2-3 equivalents) or diisopropylethylamine (DIPEA, 2-3 equivalents), to the solution.
-
Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired N-alkylated derivative.
In Vitro Binding Assay Protocol
This protocol describes a general radioligand binding assay to determine the affinity of synthesized compounds for a specific receptor, for example, the serotonin 2A (5-HT₂A) receptor.
Protocol 2: Radioligand Binding Assay for 5-HT₂A Receptor
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human 5-HT₂A receptor or prepare them from cultured cells.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein)
-
Radioligand (e.g., [³H]ketanserin at a concentration near its Kd)
-
Varying concentrations of the test compound (typically from 10⁻¹⁰ to 10⁻⁵ M) or vehicle for total binding.
-
A high concentration of a known non-radiolabeled ligand (e.g., 10 µM ketanserin) for non-specific binding.
-
Assay buffer to a final volume of 200 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation
Quantitative data from in vitro assays should be compiled into tables for clear comparison of the structure-activity relationships (SAR).
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound Derivatives for Monoamine Receptors
| Compound ID | R-group (on Azepane Nitrogen) | 5-HT₂A (Ki, nM) | D₂ (Ki, nM) | NET (Ki, nM) |
| Scaffold | -H | >1000 | >1000 | >1000 |
| 1a | -CH₃ | 150 | 320 | 850 |
| 1b | -CH₂CH₃ | 98 | 250 | 600 |
| 1c | -Benzyl | 25 | 80 | 150 |
| 1d | -4-Fluorobenzyl | 15 | 65 | 120 |
This table presents hypothetical data for illustrative purposes only.
Conclusion
The this compound scaffold holds considerable promise for the development of novel CNS-active compounds. The synthetic accessibility of the azepane nitrogen allows for the straightforward creation of diverse chemical libraries. Systematic evaluation of these derivatives through the outlined experimental protocols will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further preclinical development. While specific biological data for this scaffold is not yet prominent in the literature, the foundational principles of medicinal chemistry suggest that it is a valuable starting point for innovative drug discovery programs.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Substituted azepanes are a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Their synthesis, particularly in an enantiomerically pure form, presents a significant challenge for synthetic chemists. Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity and milder reaction conditions. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of substituted azepanes, with a focus on the sequential use of biocatalytic reduction/deracemization and chemical rearrangement steps. The methodologies described herein leverage the stereoselectivity of enzymes like imine reductases (IREDs) and monoamine oxidases (MAOs) to establish the crucial chirality, which is then followed by chemical modifications to generate complex azepane scaffolds.[1][2][3]
I. Overview of the Chemoenzymatic Strategy
The primary chemoenzymatic approach for synthesizing substituted azepanes involves a two-stage process:
-
Biocatalytic Enantioselective Synthesis of Chiral 2-Arylazepanes: This step establishes the stereocenter at the C2 position of the azepane ring. Two main enzymatic methods are employed:
-
Chemical α-Functionalization via Organolithium-Mediated Rearrangement: The enantioenriched 2-arylazepane is converted into an N'-aryl urea derivative. Subsequent treatment with a strong base, such as an organolithium reagent, induces a stereospecific rearrangement to yield a 2,2-disubstituted azepane.[1][2]
This strategy provides access to previously hard-to-synthesize enantioenriched 2,2-disubstituted azepanes.[2]
II. Data Presentation: Quantitative Summary of Biocatalytic Steps
The following tables summarize the quantitative data for the key biocatalytic reactions in the synthesis of substituted azepanes.
Table 1: Imine Reductase (IRED) Catalyzed Asymmetric Reduction of 2-Aryl-3,4,5,6-tetrahydro-2H-azepines.
| Substrate (Ar) | Enzyme (IRED) | Product Enantiomer | Conversion (%) | Enantiomeric Ratio (e.r.) |
| Phenyl | IR-22 | (R) | 85 | >99:1 |
| Phenyl | CfIRED | (S) | 70 | 98:2 |
| 4-Methoxyphenyl | IR-22 | (R) | 60 | >99:1 |
| 4-Methoxyphenyl | mIRED 02 | (S) | 80 | >99:1 |
| 4-Chlorophenyl | IR-22 | (R) | 95 | >99:1 |
| 4-Chlorophenyl | CfIRED | (S) | 90 | >99:1 |
| 2-Naphthyl | IR-22 | (R) | 40 | >99:1 |
| 2-Naphthyl | CfIRED | (S) | 35 | 98:2 |
Data synthesized from Zawodny et al., J. Am. Chem. Soc. 2018, 140, 51, 17872–17877.[1][2]
Table 2: Monoamine Oxidase (MAO-N) Catalyzed Deracemization of (±)-2-Arylazepanes.
| Substrate (Ar) | MAO-N Variant | Product Enantiomer | Conversion of undesired enantiomer (%) | Enantiomeric Excess of remaining enantiomer (ee, %) |
| Phenyl | MAO-N D9 | (R) | >99 | >99 |
| 4-Methoxyphenyl | MAO-N D11 | (R) | >99 | >99 |
| 4-Chlorophenyl | MAO-N D9 | (R) | >99 | 98 |
Data synthesized from Zawodny et al., J. Am. Chem. Soc. 2018, 140, 51, 17872–17877.[1][2]
III. Experimental Protocols
Protocol 1: General Procedure for Whole-Cell Biocatalytic Reductive Amination using Imine Reductases (IREDs)
This protocol describes the use of lyophilized E. coli whole cells overexpressing an imine reductase and a glucose dehydrogenase for cofactor regeneration.
Materials:
-
Lyophilized E. coli cells co-expressing the desired IRED and glucose dehydrogenase (GDH)
-
2-Aryl-3,4,5,6-tetrahydro-2H-azepine substrate
-
D-Glucose
-
NADP+
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Organic solvent (e.g., DMSO)
-
Standard laboratory glassware and shaking incubator
Procedure:
-
Reaction Setup: In a glass vial, suspend the lyophilized E. coli cells (typically 20-50 mg/mL) in Tris-HCl buffer.
-
Cofactor and Co-substrate Addition: Add NADP+ to a final concentration of 1 mM and D-glucose to a final concentration of 100 mM. The endogenous GDH will utilize glucose to regenerate the NADPH required by the IRED.[4]
-
Substrate Addition: Dissolve the 2-aryl-3,4,5,6-tetrahydro-2H-azepine substrate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 5-10 mM.
-
Incubation: Seal the vial and place it in a shaking incubator at 30°C and 200 rpm for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC using a chiral stationary phase to determine conversion and enantiomeric excess.
-
Work-up and Purification: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for MAO-N Catalyzed Deracemization of (±)-2-Arylazepanes
This protocol utilizes a whole-cell system containing an engineered monoamine oxidase (MAO-N) for the enantioselective oxidation of one enantiomer of a racemic amine, coupled with a non-selective chemical reduction of the intermediate imine back to the racemic amine, resulting in the deracemization of the mixture.
Materials:
-
Lyophilized E. coli cells overexpressing the desired MAO-N variant (e.g., D9 or D11)
-
(±)-2-Arylazepane substrate
-
Ammonia-borane complex (or other suitable reducing agent)
-
Phosphate buffer (100 mM, pH 8.0)
-
Standard laboratory glassware and shaking incubator
Procedure:
-
Reaction Setup: Resuspend the lyophilized E. coli cells expressing the MAO-N variant in the phosphate buffer.
-
Substrate Addition: Add the racemic (±)-2-arylazepane to the cell suspension.
-
Reducing Agent Addition: Add the ammonia-borane complex in slight excess.
-
Incubation: Shake the reaction mixture at 30°C. The MAO-N will selectively oxidize one enantiomer to the corresponding imine, which is then non-selectively reduced back to the racemic amine by the borane reagent, leading to an enrichment of the desired enantiomer.
-
Reaction Monitoring: Monitor the enantiomeric excess of the remaining amine over time using chiral HPLC or GC.
-
Work-up and Purification: Upon completion, work up the reaction as described in Protocol 1.
Protocol 3: N'-Aryl Urea Formation and Organolithium-Mediated Rearrangement
This protocol details the chemical steps following the biocatalytic synthesis of the enantioenriched 2-arylazepane.
Materials:
-
Enantioenriched 2-arylazepane
-
Aryl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or other suitable strong base
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride solution
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
Part A: N'-Aryl Urea Formation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the enantioenriched 2-arylazepane in anhydrous THF.
-
Isocyanate Addition: Add the corresponding aryl isocyanate dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting amine is fully consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry, filter, and concentrate the organic phase. The resulting N'-aryl urea is often pure enough for the next step or can be purified by chromatography.
Part B: Organolithium-Mediated Rearrangement
-
Reaction Setup: Dissolve the N'-aryl urea in anhydrous diethyl ether under an inert atmosphere and cool the solution to -78°C.
-
Deprotonation: Add n-BuLi dropwise and stir the mixture at -78°C for the specified time to allow for the formation of the lithiated intermediate.
-
Rearrangement: Allow the reaction to warm to the appropriate temperature to induce the stereospecific rearrangement.
-
Quenching: Quench the reaction at low temperature by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting 2,2-disubstituted azepane by column chromatography.
IV. Mandatory Visualizations
Caption: Chemoenzymatic workflow for substituted azepane synthesis.
Caption: IRED-catalyzed reduction with NADPH cofactor regeneration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive amination of ketones catalyzed by whole cell biocatalysts containing imine reductases (IREDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Biocatalytic Access to Chiral Benzazepines Using Imine Reductases - ACS Catalysis - Figshare [acs.figshare.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
Application of 2-(5-Fluoro-2-methoxyphenyl)azepane in Neuroscience Research: Information Not Available
Following a comprehensive search of available scientific literature and databases, no specific information, quantitative data, or established experimental protocols were found for the compound 2-(5-Fluoro-2-methoxyphenyl)azepane in the context of neuroscience research.
Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data tables and visualizations, for this specific molecule. The absence of publicly accessible research data indicates that this compound may be a novel chemical entity that has not yet been characterized or reported in peer-reviewed literature, or it may be referred to by a different chemical name or identifier not captured in the performed searches.
Researchers, scientists, and drug development professionals interested in the potential applications of novel azepane derivatives are encouraged to consult chemical synthesis databases or conduct their own preliminary studies to characterize the pharmacological profile of this compound. Such research would be a prerequisite to establishing any relevance or application in the field of neuroscience.
Application Notes and Protocols for Cell-based Assay Development: 2-(5-Fluoro-2-methoxyphenyl)azepane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(5-Fluoro-2-methoxyphenyl)azepane is a novel synthetic compound with potential therapeutic applications. Its chemical structure, featuring an azepane ring, suggests possible interaction with G-protein coupled receptors (GPCRs) or ion channels, both of which are significant targets in drug discovery. This document provides a detailed protocol for a cell-based assay to characterize the pharmacological activity of this compound, focusing on a hypothetical Gq-coupled GPCR target. The described assay is a robust method for determining the potency and efficacy of compounds that modulate intracellular calcium levels.
I. Hypothetical Signaling Pathway
The proposed mechanism of action for this compound involves the activation of a Gq-coupled GPCR. Upon ligand binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using a fluorescent indicator.
Caption: Hypothetical Gq signaling pathway for the compound.
II. Experimental Workflow
The following workflow outlines the key steps for assessing the compound's activity using a no-wash calcium mobilization assay. This high-throughput screening (HTS)-compatible method provides a rapid and sensitive readout of Gq-coupled GPCR activation.
Caption: Workflow for the calcium mobilization assay.
III. Data Presentation
The following table summarizes hypothetical data obtained from the calcium mobilization assay, demonstrating the potency of this compound in comparison to a known reference agonist.
| Compound | EC50 (nM) | Hill Slope | Max Response (% of Reference Agonist) |
| This compound | 125 | 1.1 | 98% |
| Reference Agonist | 50 | 1.0 | 100% |
IV. Experimental Protocols
A. Cell Culture and Plating
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the Gq-coupled GPCR of interest.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating:
-
Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the culture medium and perform a cell count.
-
Dilute the cells to a final concentration of 2.5 x 10^5 cells/mL in the culture medium.
-
Dispense 40 µL of the cell suspension into each well of a black, clear-bottom 384-well plate.
-
Incubate the plate overnight at 37°C, 5% CO2.
-
B. Calcium Mobilization Assay
-
Reagent Preparation:
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration range from 100 µM to 1 pM (final assay concentrations).
-
Dye Loading Solution: Prepare a calcium-sensitive dye solution (e.g., Fluo-8 AM) according to the manufacturer's instructions. A common formulation includes the dye and a probenecid solution to prevent dye leakage from the cells.
-
-
Assay Procedure:
-
Remove the cell plate from the incubator.
-
Add 10 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark. .
-
Place the plate into a fluorescent kinetic plate reader (e.g., FLIPR Tetra® or similar).
-
Set the instrument to read fluorescence at an appropriate excitation/emission wavelength (e.g., 490 nm excitation, 525 nm emission).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the diluted compound solutions to the respective wells.
-
Continue to read the fluorescence kinetically for 2-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of a maximal concentration of a reference agonist (100%) and a vehicle control (0%).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Hill slope.
-
V. Logical Relationship of Assay Development
The development of a robust cell-based assay follows a logical progression from target identification to validation and screening.
Caption: Logical flow of cell-based assay development.
Application Notes and Protocols: Derivatization of 2-(5-Fluoro-2-methoxyphenyl)azepane for Activity Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2] Their conformational flexibility allows for optimal binding to a variety of biological targets.[2] The specific compound, 2-(5-Fluoro-2-methoxyphenyl)azepane, combines the azepane ring with a substituted phenyl group, offering multiple points for chemical modification to enhance its therapeutic potential. The fluoro and methoxy substituents on the phenyl ring can influence the compound's electronic properties and metabolic stability, making it an attractive starting point for the development of novel therapeutics.
This document provides detailed protocols for the derivatization of this compound and its subsequent biological evaluation. The primary focus is on N-acylation of the azepane nitrogen to explore the structure-activity relationship (SAR) of the resulting derivatives as potential modulators of key biological pathways, such as the cyclooxygenase-2 (COX-2) and gamma-secretase pathways.
Derivatization Strategies
The secondary amine of the azepane ring in this compound is a prime site for derivatization. N-acylation is a common and effective strategy to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties and biological activity.
N-Acylation:
The introduction of an acyl group to the azepane nitrogen can be achieved through reaction with various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents. This approach allows for the systematic exploration of the effects of different substituents on biological activity. For example, introducing aromatic or heteroaromatic acyl groups can lead to interactions with specific binding pockets in target proteins.
Structure-Activity Relationship (SAR)
The following table summarizes representative data for a series of N-acyl derivatives of this compound, illustrating the impact of different substituents on inhibitory activity against COX-2 and gamma-secretase.
| Compound ID | R Group (Acyl Moiety) | COX-2 IC50 (µM) | γ-Secretase IC50 (µM) |
| 1 | H (unsubstituted) | >100 | >100 |
| 2a | Benzoyl | 15.2 | 25.8 |
| 2b | 4-Chlorobenzoyl | 8.7 | 12.4 |
| 2c | 4-Methoxybenzoyl | 22.5 | 35.1 |
| 2d | 4-Nitrobenzoyl | 5.1 | 8.9 |
| 2e | 2-Thiophenecarbonyl | 12.3 | 18.7 |
| 2f | Furoyl | 18.9 | 29.3 |
| 2g | Pyridine-4-carbonyl | 9.8 | 15.6 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting SAR data. Actual values would be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for the synthesis of N-acyl derivatives of this compound using an acyl chloride.
Materials:
-
This compound
-
Substituted benzoyl chloride (or other acyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add triethylamine (1.2 mmol).
-
Slowly add the desired acyl chloride (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol provides a method for assessing the inhibitory activity of the synthesized derivatives against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds (dissolved in DMSO)
-
Stannous chloride (to stop the reaction)
-
96-well microplate
-
Plate reader for colorimetric or fluorometric detection
-
Incubator
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and COX-2 enzyme in a 96-well plate.
-
Add the test compounds at various concentrations (typically in DMSO, with a final DMSO concentration of ≤1%). Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., celecoxib).
-
Pre-incubate the enzyme with the test compounds for 10-15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of stannous chloride.
-
Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA kit or by monitoring the oxidation of a colorimetric or fluorometric probe.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Gamma-Secretase (γ-Secretase) Activity Assay
This protocol outlines a method to evaluate the inhibitory potential of the synthesized compounds on γ-secretase activity using a cell-free assay.
Materials:
-
Solubilized membrane fraction containing γ-secretase
-
Recombinant C99 substrate (a fragment of APP)
-
Assay buffer (e.g., HEPES buffer with detergents and lipids)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known γ-secretase inhibitor)
-
Tris-Tricine gels for protein separation
-
Antibodies for Western blotting (e.g., anti-Aβ)
-
Chemiluminescence detection system
Procedure:
-
In a microcentrifuge tube, combine the solubilized membrane preparation containing γ-secretase with the assay buffer.
-
Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Pre-incubate the enzyme with the compounds for 30 minutes at 37°C.
-
Initiate the reaction by adding the C99 substrate.
-
Incubate the reaction mixture for 2-4 hours at 37°C.
-
Stop the reaction by adding sample buffer for SDS-PAGE.
-
Separate the reaction products (Aβ peptides) by electrophoresis on Tris-Tricine gels.
-
Transfer the separated peptides to a PVDF membrane and perform a Western blot using an antibody specific for Aβ.
-
Detect the Aβ bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the amount of Aβ produced in the presence of the test compounds compared to the vehicle control.
-
Calculate the percent inhibition and determine the IC50 values.
Visualizations
Caption: Experimental workflow from synthesis to lead optimization.
References
Application Notes and Protocols for In Vivo Experimental Design Using 2-(5-Fluoro-2-methoxyphenyl)azepane
Disclaimer: The following application notes and protocols are a proposed experimental design based on the structural characteristics of 2-(5-Fluoro-2-methoxyphenyl)azepane and the known biological activities of structurally related azepane and 5-fluoro-2-methoxyphenyl-containing compounds. As of the date of this document, there is limited publicly available data on the specific biological activities of this compound. Therefore, this document serves as a strategic guide for its initial in vivo characterization as a putative novel antipsychotic agent.
Application Note: Investigating the Antipsychotic Potential of this compound
Introduction:
The azepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of central nervous system (CNS) activities, including anticonvulsant, anxiolytic, and antipsychotic effects. The 2-aryl substitution on the azepane ring is a common motif in compounds targeting monoamine transporters and receptors. Furthermore, the 5-fluoro-2-methoxyphenyl moiety has been incorporated into CNS-active compounds, such as ligands for the metabotropic glutamate receptor 2 (mGluR2). Given these structural alerts, it is hypothesized that this compound may modulate key neurotransmitter systems implicated in the pathophysiology of schizophrenia, such as the dopaminergic and serotonergic pathways.
This document outlines a comprehensive in vivo experimental design to evaluate the antipsychotic-like efficacy and potential side-effect profile of this compound in rodent models. The proposed studies will assess the compound's ability to mitigate behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia, as well as its propensity to induce extrapyramidal side effects (EPS), a common drawback of typical antipsychotic medications.
Proposed Mechanism of Action (Hypothetical):
Based on the pharmacology of related compounds, this compound is postulated to act as an antagonist or partial agonist at dopamine D2 receptors and may also exhibit affinity for serotonin receptors (e.g., 5-HT2A). This dual-receptor interaction is a hallmark of atypical antipsychotics, which generally have a more favorable side-effect profile than typical antipsychotics. The following experimental plan is designed to test this hypothesis.
Experimental Protocols
Protocol 1: Assessment of Antipsychotic-like Efficacy in a Model of Positive Symptoms (Amphetamine-Induced Hyperlocomotion)
Objective: To evaluate the ability of this compound to attenuate dopamine-agonist induced hyperlocomotion, a preclinical model of psychosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
d-Amphetamine sulfate
-
Saline (0.9% NaCl)
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle to different groups of mice (n=8-10 per group). A positive control group receiving a known antipsychotic (e.g., haloperidol or risperidone) should be included.
-
After a 30-minute pretreatment period, administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) or saline to the appropriate control groups.
-
Immediately place the mice into the open field chambers and record locomotor activity (total distance traveled, rearing frequency) for 60 minutes.
-
Analyze the data to determine if the test compound significantly reduces amphetamine-induced hyperlocomotion.
Protocol 2: Assessment of Effects on Negative-like Symptoms (Social Interaction Test)
Objective: To determine if this compound can reverse social withdrawal, a behavior analogous to negative symptoms of schizophrenia.
Materials:
-
Male Sprague-Dawley rats (paired by weight)
-
This compound
-
Vehicle
-
Social interaction test arena
Procedure:
-
House rats in pairs for one week prior to testing.
-
On the test day, separate the cage mates for a 3-4 hour isolation period.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to the rats.
-
After the pretreatment period, place the pair of rats in the novel social interaction arena.
-
Videotape the interaction for 10 minutes.
-
An observer blinded to the treatment conditions should score the total time spent in active social behaviors (e.g., sniffing, grooming, following).
-
Analyze the data to assess if the compound increases social interaction time compared to the vehicle group.
Protocol 3: Assessment of Effects on Cognitive Deficits (Novel Object Recognition Test)
Objective: To evaluate the potential of this compound to improve recognition memory, a cognitive domain impaired in schizophrenia.
Materials:
-
Male Wistar rats
-
This compound
-
Vehicle
-
A model of cognitive impairment (e.g., sub-chronic phencyclidine (PCP) administration)
-
Novel object recognition arena
-
Two sets of different objects
Procedure:
-
Induce cognitive deficits using a validated model (e.g., PCP at 2 mg/kg, i.p. for 7 days).
-
On the test day, administer this compound or vehicle.
-
Familiarization Phase: Place the rat in the arena with two identical objects and allow exploration for 5 minutes.
-
Test Phase: After a retention interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.
-
Record the time spent exploring each object.
-
Calculate the discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
A higher discrimination index indicates better recognition memory.
Protocol 4: Assessment of Extrapyramidal Side Effects (Catalepsy Test)
Objective: To assess the propensity of this compound to induce catalepsy, a predictor of extrapyramidal side effects.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle
-
Haloperidol (positive control)
-
Horizontal bar apparatus (e.g., a metal bar 9 cm above the surface)
Procedure:
-
Administer a range of doses of this compound (including supra-efficacious doses from behavioral models), vehicle, or haloperidol (e.g., 1 mg/kg, i.p.).
-
At set time points (e.g., 30, 60, 90, 120 minutes) post-injection, place the rat's forepaws on the horizontal bar.
-
Measure the time until the rat removes both paws from the bar. A cut-off time of 180 seconds is typically used.
-
A significant increase in the time to descend from the bar is indicative of catalepsy.
Data Presentation
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Mice
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle + Saline | - | 1500 ± 150 |
| Vehicle + Amphetamine | - | 4500 ± 300 |
| Compound + Amphetamine | 1 | 3800 ± 250 |
| Compound + Amphetamine | 3 | 2500 ± 200 |
| Compound + Amphetamine | 10 | 1800 ± 180 |
| Haloperidol + Amphetamine | 0.5 | 1600 ± 160 |
| p < 0.05, **p < 0.01 vs. Vehicle + Amphetamine group |
Table 2: Effect of this compound on Social Interaction in Rats
| Treatment Group | Dose (mg/kg) | Social Interaction Time (s) (Mean ± SEM) |
| Vehicle | - | 60 ± 8 |
| Compound | 1 | 75 ± 10 |
| Compound | 3 | 95 ± 12 |
| Compound | 10 | 110 ± 15 |
| Risperidone | 1 | 105 ± 13 |
| p < 0.05, **p < 0.01 vs. Vehicle group |
Table 3: Effect of this compound on Catalepsy in Rats
| Treatment Group | Dose (mg/kg) | Time on Bar (s) at 60 min (Mean ± SEM) |
| Vehicle | - | 5 ± 1 |
| Compound | 10 | 8 ± 2 |
| Compound | 30 | 15 ± 4 |
| Haloperidol | 1 | 150 ± 20** |
| *p < 0.05, **p < 0.01 vs. Vehicle group |
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound as a D2 antagonist.
Caption: In vivo experimental workflow for the evaluation of a novel antipsychotic candidate.
Troubleshooting & Optimization
Troubleshooting 2-(5-Fluoro-2-methoxyphenyl)azepane synthesis side reactions
Technical Support Center: Synthesis of 2-(5-Fluoro-2-methoxyphenyl)azepane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of this compound.
Overall Synthetic Workflow
The synthesis of this compound can be approached in a multi-step process. A common route involves the preparation of an azepane precursor followed by the introduction of the substituted phenyl group. This guide focuses on a plausible and widely applicable synthetic strategy.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Step 1: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam
Q1: What are the common side reactions during the Beckmann rearrangement of cyclohexanone oxime?
A1: The most prevalent side reaction is the formation of byproducts through fragmentation of the oxime, which can lead to nitriles. Additionally, hydrolysis of the oxime back to cyclohexanone can occur, especially in the presence of water.[1] In some cases, polymerization of caprolactam may also be observed under harsh acidic conditions.
Troubleshooting Guide: Beckmann Rearrangement
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of ε-caprolactam | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. | - Increase reaction time or temperature cautiously. - Ensure the use of a strong acid catalyst like sulfuric acid or polyphosphoric acid.[1] - Consider using alternative reagents like tosyl chloride or phosphorus pentachloride to promote the rearrangement.[1] |
| Presence of cyclohexanone in the product mixture | - Hydrolysis of the cyclohexanone oxime starting material. | - Ensure anhydrous reaction conditions. - Use a dehydrating acid catalyst such as fuming sulfuric acid. |
| Formation of a significant amount of nitrile byproduct | - Beckmann fragmentation is competing with the rearrangement. | - Carefully select the reaction conditions. Fragmentation can be favored by certain substrates and reagents. For cyclohexanone oxime, a strong protic acid catalyst generally favors the desired rearrangement. |
Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime
-
In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, place concentrated sulfuric acid.
-
Cool the acid to below 10°C in an ice-salt bath.
-
Slowly add cyclohexanone oxime to the stirred acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-110°C for a short period (e.g., 15-30 minutes).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide solution) while cooling.
-
Extract the ε-caprolactam with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ε-caprolactam by vacuum distillation or recrystallization.
Caption: Beckmann rearrangement pathway and potential side reactions.
Step 2: Synthesis of the Cyclic Imino Ether Precursor
Q2: How can I convert ε-caprolactam to a cyclic imino ether, and what are the potential side reactions?
A2: A common method for converting ε-caprolactam to a cyclic imino ether, such as 2-methoxy-3,4,5,6-tetrahydropyridine, is through O-alkylation. This is often achieved using alkylating agents like dimethyl sulfate or Meerwein's salt (triethyloxonium tetrafluoroborate). A potential side reaction is N-alkylation of the caprolactam, although O-alkylation is generally favored under neutral or slightly acidic conditions.
Troubleshooting Guide: O-Alkylation of ε-Caprolactam
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the imino ether | - Incomplete reaction. - Hydrolysis of the alkylating agent. - Suboptimal reaction temperature. | - Ensure anhydrous conditions to prevent hydrolysis of the alkylating agent. - Increase the reaction time or temperature as needed. - Use a slight excess of the alkylating agent. |
| Presence of N-alkylated caprolactam | - Reaction conditions favor N-alkylation. | - Avoid strongly basic conditions, which can deprotonate the amide nitrogen and promote N-alkylation. - Use neutral alkylating agents like dimethyl sulfate. |
| Difficult separation of product from starting material | - Incomplete reaction. | - Monitor the reaction by TLC or GC to ensure completion. - Optimize purification, for example, by fractional distillation under reduced pressure. |
Experimental Protocol: Synthesis of 2-Methoxy-3,4,5,6-tetrahydropyridine
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve ε-caprolactam in a suitable solvent like benzene or toluene.
-
Heat the solution to reflux.
-
Slowly add dimethyl sulfate to the refluxing solution.
-
Continue to heat under reflux for several hours after the addition is complete.
-
Cool the reaction mixture and neutralize it with a base, such as a potassium carbonate solution.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ether).
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and remove the solvent by distillation.
-
Purify the resulting crude imino ether by vacuum distillation.
Step 3: Grignard Reaction
Q3: What are the common side reactions when using 5-fluoro-2-methoxyphenylmagnesium bromide in a Grignard reaction?
A3: A primary side reaction is the homocoupling (Wurtz-type coupling) of the Grignard reagent to form 2,2'-dimethoxy-5,5'-difluorobiphenyl. This is more likely to occur if the Grignard reagent is heated for extended periods or if trace amounts of certain metal impurities are present. Another common issue is the quenching of the Grignard reagent by any protic sources, such as water or alcohols, which will lead to the formation of 1-fluoro-4-methoxybenzene.
Troubleshooting Guide: Grignard Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-arylazepane | - Grignard reagent was not formed successfully or was quenched. - Incomplete reaction with the imino ether. | - Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - If preparing the Grignard reagent in situ, activate the magnesium turnings (e.g., with a crystal of iodine). - Increase the reaction time or consider gentle heating. |
| Formation of 2,2'-dimethoxy-5,5'-difluorobiphenyl | - Homocoupling of the Grignard reagent. | - Avoid prolonged heating of the Grignard reagent. - Add the Grignard reagent to the imino ether solution (inverse addition) to keep the concentration of the Grignard reagent low. |
| Formation of 1-fluoro-4-methoxybenzene | - Quenching of the Grignard reagent by a proton source. | - Rigorously exclude moisture and other protic substances from the reaction. |
Experimental Protocol: Grignard Reaction
-
In a flame-dried, three-necked flask under an inert atmosphere, place the cyclic imino ether and dissolve it in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 5-fluoro-2-methoxyphenylmagnesium bromide in THF via a syringe or an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Optimizing reaction conditions for azepane ring formation
Welcome to the technical support center for the optimization of azepane ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this important heterocyclic motif.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the azepane ring?
A1: The primary synthetic approaches for constructing the azepane ring can be categorized into three main types:
-
Ring-Closing Reactions: These are the most common methods, involving the intramolecular cyclization of a linear precursor. Key examples include reductive amination, ring-closing metathesis (RCM), and intramolecular nucleophilic substitution.[1][2]
-
Ring-Expansion Reactions: These methods involve expanding a smaller ring, such as a piperidine or pyrrolidine, to form the seven-membered azepane ring. The Beckmann rearrangement of cyclohexanone oximes is a classic example.[3][4][5]
-
Multi-Step Sequences: These often involve a series of reactions to build the azepane core and are highly substrate-dependent.[1][2]
Q2: Why are azepane rings challenging to synthesize compared to five- or six-membered rings?
A2: The synthesis of seven-membered rings like azepane is often hindered by unfavorable thermodynamics and kinetics. Slow cyclization kinetics can be a significant obstacle, leading to low yields and the formation of side products through competing intermolecular reactions, such as polymerization.[6]
Q3: What are some key considerations for optimizing a new azepane synthesis?
A3: When developing a new synthesis for an azepane derivative, it is crucial to consider the following:
-
Substrate Conformation: The conformation of the linear precursor can significantly impact the ease of cyclization. Introducing conformational constraints can bring the reactive ends closer, favoring intramolecular cyclization.
-
Reaction Conditions: Temperature, solvent, and catalyst choice can dramatically influence the reaction outcome, including yield and regioselectivity.
-
Protecting Group Strategy: Appropriate selection of protecting groups for the nitrogen atom and other functional groups is essential to prevent side reactions and ensure compatibility with the reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Cyclization
Q: My intramolecular cyclization to form the azepane ring is resulting in low yields. What are the common causes and how can I fix it?
A: Low yields in intramolecular cyclization are a frequent issue. The primary culprits are often competing intermolecular reactions (e.g., polymerization) and unfavorable reaction kinetics. Here are some troubleshooting steps:
-
Increase Effective Molarity:
-
High Dilution: Running the reaction at very low concentrations (0.01-0.001 M) can favor the intramolecular reaction over intermolecular side reactions.
-
Slow Addition: Using a syringe pump to slowly add the substrate to the reaction mixture can maintain a low instantaneous concentration, promoting cyclization.
-
-
Optimize Reaction Temperature:
-
Temperature can have a significant impact on the reaction rate and selectivity. For instance, in nucleophilic substitution reactions, lower temperatures (-25 °C or below) may favor the desired substitution, while higher temperatures could promote side reactions like elimination or rearrangement.[7] It is recommended to screen a range of temperatures to find the optimal balance.
-
-
Solvent Selection:
-
The choice of solvent can influence the conformation of the substrate and the solvation of the transition state. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used for nucleophilic substitution reactions. For photochemical reactions, the choice of solvent can be critical, with different outcomes observed in dioxane versus ethanol, for example.[8] A solvent screen is often a worthwhile endeavor.
-
-
Catalyst Choice:
-
The catalyst can dramatically affect the outcome of the reaction. For example, in silyl-aza-Prins cyclizations, using InCl₃ can selectively produce azepanes, whereas TMSOTf may lead to tetrahydropyran derivatives.[9] If applicable, screen a variety of catalysts to identify the most efficient one for your specific substrate.
-
Problem 2: Poor Regioselectivity in Ring Expansion or Cyclization
Q: I am getting a mixture of regioisomers in my azepane synthesis. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge, particularly in ring-expansion reactions and the functionalization of existing azepine rings.[10] Here are some strategies to address this issue:
-
Beckmann Rearrangement:
-
The regioselectivity of the Beckmann rearrangement is determined by which group anti-periplanar to the leaving group on the oxime nitrogen migrates.[5] To control this, you can often separate the (E) and (Z) isomers of the oxime precursor before the rearrangement. The choice of acidic catalyst and reaction conditions can also influence the outcome.[5]
-
-
Metal-Catalyzed Reactions:
-
In metal-catalyzed reactions, the regioselectivity can often be controlled by the choice of catalyst and ligands. For instance, in the hydroboration of tetrahydroazepines, the use of a rhodium catalyst can improve regioselectivity, although it may also lead to competing hydrogenation.[1]
-
Directing groups on the substrate can also be used to control the position of C-H activation in ruthenium-catalyzed cross-coupling reactions to form functionalized azepanes.[11]
-
-
Solvent Effects:
-
The solvent can play a crucial role in controlling regioselectivity. For example, in the palladium-catalyzed annulation of certain N-(o-iodobenzyl)-3-butenamides, conducting the reaction in anhydrous DMF leads to a six-membered ring, while the addition of water to the DMF promotes the formation of seven- or eight-membered rings.[12]
-
Problem 3: Catalyst Deactivation or Side Reactions in Ring-Closing Metathesis (RCM)
Q: My RCM reaction to form an azepane is sluggish or gives significant byproducts. What could be the issue?
A: Ring-closing metathesis is a powerful tool for forming azepane rings, but it is not without its challenges.[13][14]
-
Catalyst Poisoning:
-
The ruthenium catalysts used in RCM can be sensitive to impurities in the substrate or solvent.[15] Lewis basic functional groups, such as unprotected amines, can coordinate to the metal center and inhibit catalysis. Ensure your substrate is pure and consider using a protecting group for the amine, such as Boc or Cbz.
-
Trace impurities in the solvent can also be detrimental. Using freshly distilled or acid-washed solvents can sometimes resolve issues with catalyst deactivation.[15]
-
-
Common Side Reactions:
-
Alkene Isomerization: This is a common side reaction in metathesis, which can lead to a mixture of products.[15] Using a catalyst known for lower isomerization rates or adding a hydride scavenger can help mitigate this.
-
Dimerization: At high concentrations, intermolecular metathesis can compete with RCM, leading to dimers and oligomers. Running the reaction at high dilution is the standard solution.
-
-
Substrate-Catalyst Coordination:
-
In some cases, the substrate itself can chelate to the catalyst, inhibiting the reaction. This was observed in the synthesis of the cathepsin K inhibitor SB-462795. While adding a chelation inhibitor like Ti(O-iPr)₄ can sometimes help, it may also lead to decomposition.[15] In such cases, screening different generations of Grubbs catalysts may be necessary.
-
Data and Protocols
Table 1: Comparison of Catalysts for Silyl-Aza-Prins Cyclization
| Entry | Catalyst | Solvent | Temperature | Yield (%) | Diastereoselectivity (trans:cis) |
| 1 | InCl₃ | Acetonitrile | Reflux | 85 | >95:5 |
| 2 | TMSOTf | DCM | 0 °C to rt | a | - |
| 3 | Sc(OTf)₃ | DCM | rt | 60 | 90:10 |
| 4 | Bi(OTf)₃ | DCM | rt | 75 | 92:8 |
a: Tetrahydropyran derivative formed instead of azepane. Data synthesized from[9].
Table 2: Optimization of Cu(I)-Catalyzed Tandem Amination/Cyclization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(MeCN)₄PF₆ (10) | Dioxane | 90 | 8 | 65 |
| 2 | Cu(MeCN)₄PF₆ (10) | Toluene | 90 | 8 | 40 |
| 3 | Cu(MeCN)₄PF₆ (5) | Dioxane | 90 | 8 | 35 |
| 4 | Cu(MeCN)₄PF₆ (10) | Dioxane | 70 | 6 | 82 |
| 5 | CuI (10) | Dioxane | 70 | 6 | 55 |
Data extracted from a study on the synthesis of trifluoromethyl-substituted azepines.[6]
Experimental Protocol: Silyl-Aza-Prins Cyclization for Azepane Synthesis
This protocol is based on a published procedure for the synthesis of trans-azepanes.[9]
Materials:
-
Allylsilyl amine (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Indium(III) chloride (InCl₃) (10 mol%)
-
Anhydrous acetonitrile
Procedure:
-
To a solution of the allylsilyl amine in anhydrous acetonitrile (0.1 M), add the aldehyde.
-
Add InCl₃ to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azepane derivative.
Experimental Protocol: Beckmann Rearrangement for Lactam Formation
This is a general procedure for the Beckmann rearrangement of a cyclic ketoxime to a lactam, a precursor to azepanes.[5]
Materials:
-
Cyclohexanone oxime derivative (1.0 equiv)
-
Sulfuric acid (or other acid catalyst, e.g., polyphosphoric acid)
-
Appropriate solvent (e.g., acetic acid)
Procedure:
-
Dissolve the cyclohexanone oxime in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add the acid catalyst to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting lactam by recrystallization or column chromatography.
Visual Guides
Troubleshooting workflow for low-yield azepane synthesis.
Key synthetic pathways to the azepane ring system.
References
- 1. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines | CoLab [colab.ws]
- 9. Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regiocontrolled synthesis of (hetero)aryl and alkenyl dehydropyrrolidines, dehydropiperidines and azepenes by Ru-catalyzed, heteroatom-directed α-C-H activation/cross-coupling of cyclic enamides with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Azepines and their Fused-ring Derivatives (2008) | John B. Bremner | 25 Citations [scispace.com]
- 14. Ring Closing Metathesis [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with 2-(5-Fluoro-2-methoxyphenyl)azepane
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-(5-Fluoro-2-methoxyphenyl)azepane in various experimental assays.
Troubleshooting Guide
Table 1: Summary of Solubility Enhancement Techniques
| Technique | Description | Advantages | Disadvantages |
| Co-solvents | Use of a water-miscible organic solvent to dissolve the compound before diluting in aqueous buffer. | Simple to implement; effective for many compounds. | Can be toxic to cells at higher concentrations; may affect protein function.[1][2] |
| pH Adjustment | Modifying the pH of the buffer to ionize the compound, thereby increasing its aqueous solubility. The predicted pKa of this compound is 10.26, suggesting it is a weak base.[3] | Can be highly effective for ionizable compounds; relatively simple. | pH changes can alter biological activity and assay conditions.[4] |
| Surfactants/Detergents | Non-ionic surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4][5] | Effective at low concentrations; a wide variety of surfactants are available.[6][7] | Can interfere with certain assays (e.g., membrane-based assays) and may be cytotoxic at higher concentrations.[5] |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[1][8] | Generally low cytotoxicity; can improve compound stability.[7] | Can sometimes extract lipids from cell membranes; may have their own biological effects. |
| Sonication | Use of ultrasonic waves to break down compound aggregates and enhance dissolution.[5] | Simple physical method; can be used in conjunction with other techniques. | May not be sufficient on its own for highly insoluble compounds; can generate heat. |
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my cell-based assay after diluting my DMSO stock into the culture medium. What should I do?
A1: This is a common issue when a compound is significantly less soluble in the aqueous assay medium than in the DMSO stock. Here are a few steps to troubleshoot this:
-
Lower the final DMSO concentration: While preparing your working solutions, aim for the lowest possible final DMSO concentration (ideally ≤ 0.5%) that still maintains the compound's solubility.[1]
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help prevent precipitation.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Incorporate a solubilizing agent: Consider adding a low concentration of a biocompatible surfactant (e.g., 0.01-0.05% Tween-20) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to your assay medium.[5][7]
Q2: Can I adjust the pH of my buffer to improve the solubility of this compound?
A2: Yes, given its predicted pKa of 10.26, this compound is a weak base.[3] Lowering the pH of your assay buffer will increase its ionization and aqueous solubility. However, you must first verify that the pH change does not negatively impact your assay's performance or the health of your cells. It is recommended to test a range of pH values to find an optimal balance between solubility and biological compatibility.
Q3: Are there any general-purpose solubilizing agents that are compatible with most in vitro assays?
A3: Several agents are widely used due to their effectiveness and relatively low toxicity. These include:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Forms inclusion complexes and is generally well-tolerated by cells.[6]
-
Polysorbate 80 (Tween 80): A non-ionic surfactant commonly used in pharmaceutical formulations.[6][7]
-
Cremophor EL: A non-ionic surfactant used to solubilize lipophilic drugs.[6]
-
Poloxamer 188: A non-ionic copolymer with surfactant properties.[6]
It is crucial to perform vehicle control experiments to ensure that the chosen solubilizing agent does not interfere with your assay.
Q4: My compound still precipitates even with a co-solvent. What other techniques can I combine?
A4: You can use a multi-pronged approach. For instance, you can combine a co-solvent with sonication to ensure the initial stock is fully dissolved and then use a solubilizing agent like a cyclodextrin or surfactant in the final assay buffer to maintain solubility upon dilution.[5][8]
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
This protocol provides a stepwise method for preparing a working solution of this compound, incorporating solubility enhancement techniques.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
If dissolution is difficult, gently warm the solution and/or sonicate for 5-10 minutes.
-
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in DMSO or a mixture of DMSO and cell culture medium (e.g., 1:1). This helps to avoid a large dilution factor directly into the aqueous medium.
-
-
Working Solution Preparation with Solubilizing Agent:
-
Prepare the final working solution by diluting the stock or intermediate solution into the cell culture medium that has been supplemented with a solubilizing agent.
-
Example with HP-β-CD: Add the compound stock to a pre-warmed (37°C) cell culture medium containing a pre-dissolved concentration of HP-β-CD (e.g., 0.5-2% w/v). Vortex briefly after addition.
-
Example with Tween 80: Add the compound stock to a pre-warmed (37°C) cell culture medium containing a low concentration of Tween 80 (e.g., 0.01-0.05% v/v).
-
-
Final Application:
-
Add the final working solution to your cell culture plate, ensuring the final DMSO concentration is as low as possible (e.g., <0.5%).
-
Always include a vehicle control containing the same concentration of DMSO and any solubilizing agents used.
-
Visualizations
Caption: Experimental workflow for preparing this compound for assays.
Caption: Troubleshooting workflow for addressing compound precipitation in assays.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 901921-65-1 [amp.chemicalbook.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solubilizer Excipients - Protheragen [protheragen.ai]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(5-Fluoro-2-methoxyphenyl)azepane Stability and Degradation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the stability and potential degradation pathways of 2-(5-Fluoro-2-methoxyphenyl)azepane.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following information is based on established principles of pharmaceutical stability testing and predicted degradation pathways for molecules with similar functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is potentially susceptible to degradation under several conditions:
-
Oxidative Degradation: The methoxy group (-OCH3) and the secondary amine in the azepane ring are susceptible to oxidation. This can lead to the formation of N-oxides, de-alkylation, or other oxidative products.
-
Hydrolytic Degradation (Acidic/Basic): While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to cleavage of the methoxy group or other unforeseen reactions.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light, potentially leading to the formation of photolytic degradation products.
Q2: My sample of this compound shows new peaks in the HPLC chromatogram after storage. What should I do?
A2: The appearance of new peaks suggests degradation. Follow these troubleshooting steps:
-
Characterize the new peaks: Use a mass spectrometer (MS) detector coupled with your HPLC to determine the mass-to-charge ratio (m/z) of the new impurities. This will provide initial clues about their structure.
-
Review storage conditions: Check the temperature, humidity, and light exposure of your sample. Compare these with the recommended storage conditions.
-
Perform forced degradation studies: Systematically expose your compound to stress conditions (acid, base, oxidation, heat, light) to see if you can reproduce the observed impurities. This will help identify the cause of degradation.
-
Consult the troubleshooting guide below for a more detailed workflow.
Troubleshooting Guide: Investigating Degradation
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | O-demethylation, other acid-catalyzed reactions |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for reactions involving the azepane ring or methoxy group |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxides, hydroxylated species, products of ring opening |
| Thermal Degradation | Dry heat at 80-100°C for 48-72 hours | Various thermal decomposition products |
| Photostability | Exposure to ICH-compliant light source (e.g., 1.2 million lux hours) | Photolytic products, often colored degradants |
Experimental Workflow for Stability Investigation
Technical Support Center: Chiral Separation of 2-(5-Fluoro-2-methoxyphenyl)azepane Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of 2-(5-Fluoro-2-methoxyphenyl)azepane enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral separation method for this compound?
A1: The most critical initial step is the selection of an appropriate chiral stationary phase (CSP). A screening of several different CSPs is highly recommended to find a suitable column that shows enantioselectivity for the target compound. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a versatile starting point for a broad range of chiral compounds.[1][2]
Q2: Which mobile phase mode is best suited for this separation?
A2: The choice of mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic) depends on the chosen CSP and the physicochemical properties of the analyte. For many polysaccharide-based columns, normal phase (using nonpolar solvents like hexane with an alcohol modifier) or polar organic modes often provide good selectivity.[1][2] Reversed-phase chromatography, which is less toxic and allows for easy sample recovery, can also be effective, particularly with macrocyclic glycopeptide-based CSPs.[1]
Q3: How can I improve the resolution between the enantiomers?
A3: To improve resolution, you can systematically optimize several parameters:
-
Mobile Phase Composition: Adjust the ratio of the strong and weak solvents. For instance, in normal phase, altering the percentage of the alcohol modifier can significantly impact selectivity.[3][4]
-
Temperature: Lowering the column temperature often increases the separation factor, leading to better resolution, although it may also increase analysis time and backpressure.[5]
-
Flow Rate: Reducing the flow rate can enhance efficiency and resolution, but will also lengthen the run time.
Q4: What are common additives used in the mobile phase, and why are they used?
A4: Small amounts of acidic or basic additives are often used to improve peak shape and reproducibility. For a basic compound like this compound, a basic additive such as diethylamine (DEA) or triethylamine (TEA) can help to minimize peak tailing by masking residual silanol groups on the silica support of the CSP.[3][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Co-elution with impurities. | 1. Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).2. Systematically vary the mobile phase composition and consider different elution modes (NP, RP, Polar Organic).[2]3. Ensure the sample is pure before chiral separation. |
| Peak Tailing | 1. Secondary interactions between the basic analyte and acidic sites on the stationary phase.2. Column overload. | 1. Add a basic modifier to the mobile phase (e.g., 0.1-0.5% DEA or TEA).[3][6]2. Reduce the sample concentration or injection volume. |
| High Backpressure | 1. Blockage of the column inlet frit by particulate matter.2. Sample precipitation in the mobile phase.3. Column contamination. | 1. Reverse the column flow direction to flush the frit. If this fails, the frit may need to be replaced.[7]2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[7]3. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[7] |
| Loss of Resolution Over Time | 1. Adsorption of contaminants to the head of the column.2. Degradation of the stationary phase. | 1. For immobilized columns, flush with a strong solvent like DMF or THF. For coated columns, use the strongest compatible solvent (often isopropanol).[7]2. If flushing does not restore performance, the column may need to be replaced. Consider using a guard column to extend column lifetime.[7] |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column equilibration issues. | 1. Prepare fresh mobile phase daily and ensure accurate mixing.2. Use a column oven to maintain a constant temperature.[3][5]3. Ensure the column is fully equilibrated with the mobile phase before each injection sequence. |
Experimental Protocols
General Protocol for Chiral Method Screening
This protocol outlines a systematic approach to screen for an effective chiral separation method.
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in a suitable solvent (e.g., ethanol or isopropanol).
-
CSP Screening:
-
Utilize a set of diverse chiral columns, such as those based on amylose and cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).[4]
-
Begin with a generic mobile phase for each mode:
-
Normal Phase (NP): n-Hexane/Isopropanol (90:10, v/v).
-
Reversed-Phase (RP): Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v).
-
Polar Organic (PO): Acetonitrile/Methanol (50:50, v/v).
-
-
-
Initial Analysis:
-
Set the flow rate to 0.8 - 1.0 mL/min.
-
Maintain the column temperature at 25°C.
-
Use a UV detector at a wavelength where the analyte has strong absorbance.
-
Inject 5-10 µL of the sample solution.
-
-
Evaluation: Analyze the resulting chromatograms for any signs of peak separation. A promising result is any indication of peak splitting or shouldering.
-
Optimization: Proceed with the optimization protocol below for the CSP/mobile phase combination that shows the best initial selectivity.
Protocol for Method Optimization (Normal Phase Example)
This protocol details the optimization of a separation on a selected polysaccharide-based CSP.
-
Mobile Phase Composition:
-
Additive Optimization:
-
To the most promising mobile phase from the previous step, add a basic modifier (e.g., 0.1% DEA) to improve peak symmetry.[3]
-
-
Temperature Variation:
-
Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the effect on the separation factor (α) and resolution.[5]
-
-
Flow Rate Adjustment:
-
Adjust the flow rate (e.g., from 0.5 to 1.2 mL/min) to find the best balance between resolution and analysis time.
-
Quantitative Data Summary
The following tables represent hypothetical but realistic data that could be generated during method development for this compound, based on typical chiral separations.
Table 1: CSP Screening Results
| Chiral Stationary Phase | Mobile Phase Mode | Mobile Phase Composition | Resolution (Rs) | Observations |
| Chiralpak AD-H | Normal Phase | n-Hexane/IPA (90:10) | 1.8 | Good initial separation |
| Chiralcel OD-H | Normal Phase | n-Hexane/IPA (90:10) | 0.9 | Partial separation |
| Lux Cellulose-1 | Polar Organic | ACN/MeOH (50:50) | 1.2 | Some separation |
| Chirobiotic V | Reversed-Phase | ACN/Water + 0.1% FA | 0.0 | No separation |
IPA: Isopropanol, ACN: Acetonitrile, MeOH: Methanol, FA: Formic Acid
Table 2: Optimization of Separation on Chiralpak AD-H
| Parameter | Condition | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| IPA % in Hexane | 5% | 15.2 | 17.5 | 2.5 |
| 10% | 10.8 | 12.1 | 1.8 | |
| 15% | 7.5 | 8.3 | 1.4 | |
| Temperature | 15°C | 12.1 | 13.8 | 2.2 |
| 25°C | 10.8 | 12.1 | 1.8 | |
| 40°C | 8.9 | 9.8 | 1.5 | |
| Additive | No Additive | 10.9 | 12.3 (tailing) | 1.6 |
| + 0.1% DEA | 10.8 | 12.1 (symmetric) | 1.8 |
Visualizations
Caption: Workflow for chiral method development.
Caption: Decision tree for troubleshooting chiral separations.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 5. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
Technical Support Center: Addressing Metabolic Instability of Fluorinated Drug Candidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the metabolic stability of fluorinated drug candidates.
Frequently Asked Questions (FAQs)
Q1: Why is fluorine incorporated into drug candidates?
A1: Fluorine is often incorporated into drug candidates to enhance various properties. Due to its high electronegativity and small size, fluorine can improve metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3][4] Strategic fluorination can block metabolic "soft spots" that are vulnerable to oxidation by cytochrome P450 (CYP) enzymes.[3]
Q2: What are the common metabolic pathways for fluorinated drugs?
A2: Despite the strength of the carbon-fluorine (C-F) bond, fluorinated compounds are still susceptible to metabolism.[2][5] Common pathways include:
-
Oxidative Metabolism: Cytochrome P450 enzymes can hydroxylate carbon atoms adjacent to or even directly attached to fluorine, which can lead to defluorination.[6][7][8]
-
Defluorination: This can occur through various mechanisms, including oxidative dehalogenation, to produce potentially toxic fluoride ions and other reactive metabolites.[7][9][10][11]
-
Phase II Conjugation: Similar to non-fluorinated drugs, fluorinated compounds can undergo conjugation reactions with molecules like glucuronic acid or sulfate to facilitate excretion.[12]
Q3: What are the potential consequences of metabolic instability of fluorinated drug candidates?
A3: Metabolic instability can lead to several undesirable outcomes:
-
Rapid Clearance: Fast metabolism results in a short half-life and reduced systemic exposure of the drug.[3]
-
Formation of Toxic Metabolites: The cleavage of the C-F bond can release fluoride ions or generate other toxic metabolites, such as fluoroacetic acid, which can disrupt cellular processes like the Krebs cycle.[2][9][11]
-
Reactive Metabolite Formation: Oxidative defluorination can lead to the formation of reactive quinone-type metabolites, which may cause idiosyncratic hepatotoxicity.[10]
-
Reduced Efficacy: Insufficient drug exposure due to rapid metabolism can lead to a lack of therapeutic effect.
Q4: How can I assess the metabolic stability of my fluorinated compound?
A4: The most common in vitro methods are:
-
Microsomal Stability Assay: This assay uses liver microsomes, which are rich in CYP enzymes, to assess Phase I metabolic stability.[12][13][14]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive assessment of both Phase I and Phase II metabolism.[15][16][17]
Troubleshooting Guide
This guide addresses specific issues that may arise during the investigation of metabolic instability in fluorinated drug candidates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High clearance observed in microsomal stability assay. | The compound is a substrate for CYP450 enzymes. | 1. Structural Modification: Introduce steric hindrance or electron-withdrawing groups near the metabolic soft spot to reduce CYP450 activity.[18] 2. Strategic Fluorination: If not already done, consider placing fluorine at the site of metabolism to block oxidation.[3][8] 3. Investigate Different Species: Metabolic profiles can vary significantly between species.[14] |
| Discrepancy between microsomal and hepatocyte stability data. | The compound is primarily cleared by non-CYP450 pathways (e.g., Phase II conjugation) that are not fully represented in microsomes. | 1. Utilize Hepatocyte Assays: These provide a more complete picture of hepatic metabolism.[15][16] 2. Metabolite Identification Studies: Identify the major metabolites to understand the primary clearance pathways. |
| Detection of fluoride ions or other defluorinated metabolites. | The C-F bond is being cleaved metabolically. | 1. Assess Potential for Reactive Metabolites: Investigate the formation of reactive species like quinones.[10] 2. Modify Molecular Structure: Alter the electronic environment around the C-F bond to increase its stability. For example, avoid placing fluorine in benzylic positions which can be more metabolically labile.[19] |
| Poor in vivo pharmacokinetic profile despite good in vitro stability. | Issues with absorption, distribution, or clearance by non-hepatic tissues. | 1. Assess Physicochemical Properties: Evaluate solubility, permeability, and plasma protein binding. 2. Investigate Extrahepatic Metabolism: Consider metabolism in other tissues like the intestine, kidney, or lung. |
| Analytical challenges in quantifying the parent compound or its metabolites. | Fluorine can interfere with standard analytical methods. | 1. Optimize LC-MS/MS Method: Use a robust LC-MS/MS method for accurate quantification.[20][21][22] Consider using a fluoride-assisted LC-MS/MS method for improved sensitivity.[23] 2. NMR Spectroscopy: 19F NMR can be a powerful tool for identifying and quantifying fluorinated compounds and their metabolites.[24][25] |
Key Experimental Protocols
Microsomal Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Liver microsomes (human or other species)[13]
-
Test compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[26]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13][26]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)[13]
-
Internal standard
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system[13]
Procedure:
-
Preparation:
-
Incubation:
-
Sampling and Termination:
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.[13]
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[16]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).[14]
-
Hepatocyte Stability Assay
This protocol outlines a general procedure for evaluating metabolic stability using cryopreserved hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human or other species)[16]
-
Hepatocyte plating and incubation media[27]
-
Collagen-coated plates
-
Test compound
-
Positive control compounds
-
Quenching solution (e.g., ice-cold acetonitrile)[16]
-
Internal standard
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system[16]
Procedure:
-
Cell Plating:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes onto collagen-coated plates and allow them to attach for several hours in a CO2 incubator.[27]
-
-
Incubation:
-
Sampling and Termination:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the cells and the medium.
-
Terminate the reaction by adding ice-cold quenching solution with an internal standard.[16]
-
-
Sample Processing:
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound in the supernatant using LC-MS/MS.[16]
-
-
Data Analysis:
-
Determine the rate of disappearance of the parent compound to calculate the half-life and intrinsic clearance.[28]
-
Data Summary
Table 1: Typical Parameters for In Vitro Metabolic Stability Assays
| Parameter | Microsomal Stability Assay | Hepatocyte Stability Assay |
| Test System | Liver Microsomes | Cryopreserved Hepatocytes |
| Species | Human, Rat, Mouse, Dog, etc.[12] | Human, Rat, Mouse, Dog, etc.[17] |
| Test Compound Conc. | 1 µM (typical)[12] | 1 µM (typical)[17] |
| Protein/Cell Conc. | 0.5 mg/mL (typical)[12] | 0.5 - 1.0 x 10^6 cells/mL |
| Time Points | 0, 5, 15, 30, 45, 60 min[12][14] | 0, 15, 30, 60, 120 min[17] |
| Cofactors | NADPH regenerating system[13] | Endogenous cofactors |
| Metabolic Pathways | Primarily Phase I (CYP-mediated)[15] | Phase I and Phase II[16] |
| Key Outputs | t1/2, Intrinsic Clearance (CLint)[14] | t1/2, Intrinsic Clearance (CLint)[17] |
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Fluorine-Containing Drugs | Annual Reviews [annualreviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 16. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 19. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shimadzu.com [shimadzu.com]
- 23. Fluoride-assisted liquid chromatography-tandem mass spectrometry method for simultaneous analysis of propofol and its metabolites without derivatization in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 28. protocols.io [protocols.io]
Technical Support Center: Crystallization of 2-(5-Fluoro-2-methoxyphenyl)azepane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 2-(5-Fluoro-2-methoxyphenyl)azepane.
Troubleshooting Guide
Crystallization is a critical step for the purification and isolation of this compound. Below are common issues encountered during this process and potential solutions.
Issue 1: The compound "oils out" and does not form crystals.
"Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid crystalline phase. This often happens when a saturated solution is cooled too quickly or when the solute's melting point is lower than the temperature of the solution.
-
Solution 1: Re-heat and add more solvent. Return the mixture to the heat source to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.[1]
-
Solution 2: Use a different solvent system. The chosen solvent may be too good a solvent for the compound. Experiment with solvent/anti-solvent systems.
-
Solution 3: Seeding. Introduce a seed crystal of this compound into the supersaturated solution to encourage nucleation and growth of the desired crystalline form.[2]
Issue 2: Crystallization happens too quickly, resulting in small or impure crystals.
Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1]
-
Solution 1: Slow down the cooling process. Instead of an ice bath, allow the solution to cool to room temperature on a benchtop, and then transfer it to a cold bath.
-
Solution 2: Use more solvent. Add a bit more solvent than the minimum required to dissolve the compound at high temperature. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[1]
Issue 3: No crystals form, even after extended cooling.
This indicates that the solution is not sufficiently supersaturated.
-
Solution 1: Evaporate some of the solvent. Gently heat the solution or use a stream of air or nitrogen to evaporate a portion of the solvent, thereby increasing the concentration of the compound.
-
Solution 2: Introduce a seed crystal. A seed crystal can initiate nucleation in a metastable solution.
-
Solution 3: Scratch the inner surface of the flask. Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
Solution 4: Add an anti-solvent. If using a single solvent system, the addition of a miscible anti-solvent (a solvent in which the compound is insoluble) can induce precipitation.[3][4]
Issue 4: The crystallization yield is very low.
A poor yield can be due to several factors.
-
Solution 1: Check the mother liquor. After filtration, evaporate the solvent from the mother liquor to see if a significant amount of product remains. If so, you may have used too much solvent.[1] The mother liquor can be concentrated and cooled to obtain a second crop of crystals.
-
Solution 2: Ensure complete precipitation. Make sure the solution has been cooled for a sufficient amount of time at the lowest practical temperature.
-
Solution 3: Optimize the solvent system. The solubility of the compound in the chosen solvent at low temperatures might be too high. A different solvent or an anti-solvent approach may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] For compounds like this compound, common solvents to screen include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (heptane, toluene), or mixtures thereof. A solvent/anti-solvent system, such as ethanol/water or ethyl acetate/heptane, can also be effective.
Q2: How can I control the polymorphic form of the crystals?
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development.[2][3] The resulting polymorph can be influenced by:
-
Solvent choice: Different solvents can favor the nucleation and growth of different polymorphs.
-
Cooling rate: The rate of cooling affects the level of supersaturation and can influence which polymorphic form crystallizes.
-
Seeding: Introducing seed crystals of the desired polymorph is the most effective way to control the final crystal form.[2]
Q3: What is the purpose of a "seed crystal" and how do I use it?
A seed crystal is a small, high-quality crystal of the desired compound that is added to a supersaturated solution to initiate crystallization.[2] This helps to control the crystal form and size, and can induce crystallization when it is reluctant to start. To use a seed crystal, add it to the solution after it has cooled slightly but before spontaneous nucleation has occurred.
Q4: How can I improve the purity of my crystallized product?
-
Ensure slow crystallization: As mentioned in the troubleshooting guide, slow crystal growth is key to excluding impurities.[1]
-
Wash the crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[5]
-
Perform a second recrystallization: If the purity is still not satisfactory, a second recrystallization step can be performed.
Data Presentation
Table 1: Illustrative Solubility Data for this compound
| Solvent | Solubility at 20°C (mg/mL) | Solubility at 70°C (mg/mL) |
| Ethanol | 25 | 250 |
| Isopropanol | 15 | 200 |
| Ethyl Acetate | 40 | 350 |
| Heptane | <1 | 10 |
| Toluene | 10 | 150 |
| Water | <0.1 | <0.1 |
Note: This data is illustrative and should be experimentally determined.
Table 2: Illustrative Anti-Solvent Crystallization Data
| Solvent System | Ratio (v/v) | Yield (%) | Purity (%) |
| Ethanol/Water | 3:1 | 85 | 99.5 |
| Ethyl Acetate/Heptane | 1:2 | 90 | 99.8 |
| Acetone/Water | 4:1 | 82 | 99.3 |
Note: This data is illustrative and should be experimentally determined.
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 70°C).
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote even slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., heptane) in which the compound is insoluble, until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to stand undisturbed. Crystal formation should begin. If not, add a few more drops of the anti-solvent.
-
Cooling: To maximize yield, cool the mixture in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a mixture of the solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Decision tree for selecting a suitable crystallization method.
References
Validation & Comparative
A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures
| Compound | Chemical Structure |
| 2-(2-methoxyphenyl)azepane | (Placeholder - actual structure to be generated) |
| 2-(5-Fluoro-2-methoxyphenyl)azepane | (Placeholder - actual structure to be generated) |
Hypothetical Comparative Pharmacological Data
The following table presents a hypothetical comparison of the pharmacological profiles of the two compounds. These values are extrapolated from general trends observed with fluorinated ligands for CNS receptors, such as serotonin and dopamine receptors, and are intended for illustrative purposes.
| Parameter | 2-(2-methoxyphenyl)azepane (Non-fluorinated) | This compound (Fluorinated) |
| Receptor Binding Affinity (Ki, nM) | ||
| Target Receptor A (e.g., 5-HT2A) | 15 | 5-10 |
| Off-target Receptor B (e.g., D2) | 50 | 60-80 |
| Functional Activity (EC50, nM) | ||
| Agonist/Antagonist at Target A | 25 | 10-15 |
| Selectivity Index | ||
| (Ki Off-target B / Ki Target A) | ~3.3 | ~6-16 |
| In Vitro Metabolic Stability | ||
| (t1/2 in human liver microsomes, min) | 30 | > 60 |
| Lipophilicity (cLogP) | 3.5 | 3.8 |
Discussion of Expected Effects of Fluorination
The introduction of a fluorine atom at the 5-position of the 2-methoxyphenyl ring is anticipated to influence the compound's pharmacological profile in several key ways:
-
Potency and Binding Affinity: Fluorine, being highly electronegative, can alter the electronic distribution of the phenyl ring. This can lead to more favorable interactions with the target receptor, potentially increasing binding affinity and potency. Studies on analogous piperazine and indazole scaffolds have shown that fluorination on the phenyl ring can significantly impact receptor affinity, with the position of the fluorine atom being a critical determinant. For instance, a para-fluoro substitution (analogous to the 5-fluoro position here relative to the azepane linkage) has been shown to be beneficial for affinity at the 5-HT2A receptor.[1]
-
Selectivity: The altered electronic properties and conformation conferred by the fluorine atom can also enhance selectivity for the intended target over off-target receptors. By modifying the way the ligand fits into the binding pockets of different receptors, fluorination can introduce steric or electronic clashes with off-target sites, thereby improving the selectivity profile.
-
Metabolic Stability: A common motivation for introducing fluorine is to block potential sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability of the compound can be significantly increased, leading to a longer half-life and improved pharmacokinetic profile.
-
Pharmacokinetics: The increased lipophilicity associated with fluorination can enhance a compound's ability to cross cellular membranes, including the blood-brain barrier. This is a crucial consideration for CNS-active drugs. However, excessive lipophilicity can also lead to undesirable properties such as increased non-specific binding and reduced aqueous solubility.
Experimental Protocols
While specific experimental data for these compounds is lacking, the following are detailed methodologies for key experiments that would be employed to generate the comparative data presented above.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for target and off-target receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions and additives is used.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes and a range of concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Flux Assay for Gq-coupled Receptors)
Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of the test compounds at the target receptor.
Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A range of concentrations of the test compound is added to the cells. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are generated, and EC50 or IC50 values are calculated using non-linear regression.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of the compounds in the presence of liver enzymes.
Protocol:
-
Incubation Mixture: The test compound is incubated with human liver microsomes and NADPH (as a cofactor for cytochrome P450 enzymes) in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The half-life (t1/2) of the compound is calculated from the slope of the natural logarithm of the percent remaining versus time plot.
Visualizations
Caption: Generalized workflow for the comparative evaluation of novel chemical entities.
Caption: A representative Gq-coupled GPCR signaling pathway often modulated by CNS-active compounds.
References
Comparative Efficacy of 2-(5-Fluoro-2-methoxyphenyl)azepane as a Novel Monoamine Transporter Inhibitor
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the novel compound, 2-(5-Fluoro-2-methoxyphenyl)azepane, against established inhibitors of monoamine transporters. Due to the absence of publicly available data on the biological activity of this compound, this document serves as a template, presenting a hypothetical yet plausible scenario where the compound acts as a selective serotonin reuptake inhibitor (SSRI). The comparative data for the well-known SSRIs, Fluoxetine and Sertraline, are based on established literature values. This framework is designed to be adapted by researchers with access to proprietary experimental results for this compound.
Data Presentation: Comparative Inhibitor Profiling
The following tables summarize the hypothetical inhibitory activities of this compound in comparison to Fluoxetine and Sertraline against the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| This compound | [Placeholder: e.g., 1.5] | [Placeholder: e.g., 250] | [Placeholder: e.g., 150] | [Calculated Placeholder] | [Calculated Placeholder] |
| Fluoxetine | 0.9 | 200 | 120 | 222 | 133 |
| Sertraline | 0.26 | 25 | 420 | 96 | 1615 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, nM)
| Compound | SERT (IC50, nM) | DAT (IC50, nM) | NET (IC50, nM) |
| This compound | [Placeholder: e.g., 2.8] | [Placeholder: e.g., 450] | [Placeholder: e.g., 280] |
| Fluoxetine | 1.2 | 350 | 210 |
| Sertraline | 0.51 | 42 | 550 |
Note: Lower IC50 values indicate greater potency in inhibiting transporter function.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for human monoamine transporters (SERT, DAT, NET).
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]Nisoxetine for NET.
-
Test compounds: this compound, Fluoxetine, Sertraline.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the respective transporters.
-
Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET).
-
After incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 values are calculated by non-linear regression analysis of the competition binding data.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Assays
Objective: To measure the functional potency (IC50) of the test compounds in inhibiting the reuptake of neurotransmitters into synaptosomes or cells expressing the transporters.
Materials:
-
Rat brain synaptosomes or HEK293 cells expressing human SERT, DAT, or NET.
-
Radioactive neurotransmitters: [³H]Serotonin (5-HT), [³H]Dopamine (DA), or [³H]Norepinephrine (NE).
-
Test compounds: this compound, Fluoxetine, Sertraline.
-
Uptake buffer appropriate for each transporter.
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the uptake reaction by adding the respective radioactive neurotransmitter.
-
Allow the uptake to proceed for a short period (e.g., 10 minutes at 37°C).
-
Terminate the reaction by rapid filtration and washing with ice-cold uptake buffer.
-
Quantify the amount of radioactivity taken up by the cells or synaptosomes using a scintillation counter.
-
Non-specific uptake is determined by conducting the assay at 4°C.
-
Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the hypothetical mechanism of action and experimental workflow.
Caption: Hypothetical mechanism of this compound as an SSRI.
Caption: Workflow for determining inhibitor binding affinity and functional potency.
A Comparative In Vitro Efficacy Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and Known Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the absence of publicly available in vitro efficacy data for 2-(5-Fluoro-2-methoxyphenyl)azepane, this guide provides a comparative framework based on the compound's structural potential as a monoamine oxidase (MAO) inhibitor. The following data and protocols for well-established MAO inhibitors are presented to serve as a benchmark for future in vitro studies of this compound.
This guide offers an objective comparison of the in vitro efficacy of established monoamine oxidase (MAO) inhibitors, providing a valuable resource for the evaluation of novel compounds such as this compound. The presented data, experimental protocols, and pathway diagrams are intended to facilitate a comprehensive understanding of the current landscape of MAO inhibitors and to guide the design of future research.
Comparative In Vitro Efficacy of MAO Inhibitors
The in vitro efficacy of MAO inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for a selection of well-characterized MAO-A and MAO-B inhibitors.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| Moclobemide | 10[1] | >1000[1] | MAO-A selective |
| Clorgyline | 0.062 | - | MAO-A selective[2] |
| Selegiline | - | 0.01125[3] | MAO-B selective |
| Rasagiline | 0.7 | 0.014 | MAO-B selective[4] |
| Safinamide | 80 | 0.079 | MAO-B selective[4] |
Experimental Protocols for In Vitro MAO Inhibition Assays
The following are detailed methodologies for two common in vitro assays used to determine the inhibitory potential of compounds against MAO-A and MAO-B.
Fluorometric Monoamine Oxidase Inhibition Assay
This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate by MAO. The H2O2 is detected using a fluorometric probe.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-tyramine)
-
High-sensitivity fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAO substrate in MAO Assay Buffer.
-
Prepare a working solution of the fluorescent probe and HRP in MAO Assay Buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors in MAO Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of MAO Assay Buffer.
-
Add 10 µL of the test compound or reference inhibitor solution to the respective wells.
-
Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of the MAO substrate solution to each well.
-
Immediately add 20 µL of the fluorescent probe/HRP solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for Amplex Red).[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Chemiluminescent Monoamine Oxidase Inhibition Assay
This assay utilizes a luminogenic MAO substrate. The reaction of MAO with this substrate produces a luciferin derivative, which is then converted into a luminescent signal by a luciferase enzyme.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Reaction Buffer
-
Luminogenic MAO substrate
-
Luciferin Detection Reagent (containing luciferase)
-
Test compounds and reference inhibitors
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 4X solution of the luminogenic MAO substrate in MAO Reaction Buffer. The recommended final substrate concentrations are typically at the apparent Km values for each enzyme.[6]
-
Prepare a 4X solution of the test compounds and reference inhibitors in MAO Reaction Buffer.
-
Prepare a 2X solution of the MAO enzyme in MAO Reaction Buffer.
-
Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 12.5 µL of the 4X test compound or reference inhibitor solution.[6]
-
Add 12.5 µL of the 4X luminogenic MAO substrate solution to each well.[6]
-
To initiate the reaction, add 25 µL of the 2X MAO enzyme solution to each well and mix briefly.[6]
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to each well and mix briefly.[6]
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value as described for the fluorometric assay.
-
Visualizing the Monoamine Oxidase Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the monoamine oxidase signaling pathway and the general workflow of an in vitro inhibition assay.
Caption: Monoamine Oxidase (MAO) Signaling Pathway.
Caption: In Vitro MAO Inhibition Assay Workflow.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. promega.com [promega.com]
A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and Other Azepane Derivatives as NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the azepane derivative, 2-(5-Fluoro-2-methoxyphenyl)azepane, with other structurally related azepane compounds, focusing on their activity as modulators of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in synaptic plasticity and neuronal function, is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. The comparative data presented herein is essential for understanding the structure-activity relationships (SAR) within this chemical class and for guiding the design of novel, more potent, and selective therapeutic agents.
Introduction to Azepane Derivatives and their Therapeutic Potential
The azepane scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1][2][3] Its conformational flexibility allows for optimal interaction with a variety of biological targets.[2] Phenyl-substituted azepanes, in particular, have garnered significant attention for their potent activity at central nervous system (CNS) targets, most notably the NMDA receptor.[4][5] Modulation of NMDA receptor activity is a promising strategy for the treatment of conditions such as depression, neuropathic pain, and neurodegenerative diseases.[6][7]
This comparison focuses on this compound and its analogs, evaluating the impact of substitutions on the phenyl ring and the azepane core on their pharmacological profile. The data presented is compiled from various in vitro studies and aims to provide a clear, data-driven comparison to aid in drug discovery and development efforts.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and a selection of other relevant 2-phenylazepane derivatives. The primary focus is on their affinity for the NMDA receptor, typically determined through radioligand binding assays, and their functional activity as antagonists, measured by various in vitro assays.
Table 1: NMDA Receptor Binding Affinities of 2-Phenylazepane Derivatives
| Compound | Structure | Radioligand | Assay System | Binding Affinity (Ki, nM) |
| This compound | [3H]MK-801 | Rat brain membranes | Data not publicly available | |
| 2-(2-Methoxyphenyl)azepane | [3H]MK-801 | Rat brain membranes | Hypothetical Value: 150 | |
| 2-Phenylazepane | [3H]MK-801 | Rat brain membranes | Hypothetical Value: 300 | |
| Lanicemine (Reference) | [3H]MK-801 | CHO cells | 560 - 2100[8] |
Table 2: Functional Inhibitory Activity of 2-Phenylazepane Derivatives at the NMDA Receptor
| Compound | Assay Type | Cell Line/System | Inhibitory Potency (IC50, µM) |
| This compound | Calcium Flux Assay | HEK293 cells expressing human NMDA receptors | Data not publicly available |
| 2-(2-Methoxyphenyl)azepane | Electrophysiology (TEVC) | Xenopus oocytes expressing NMDA receptors | Hypothetical Value: 5 |
| 2-Phenylazepane | Calcium Flux Assay | Primary cortical neurons | Hypothetical Value: 10 |
| Lanicemine (Reference) | Electrophysiology (TEVC) / Calcium Flux | Xenopus oocytes / CHO cells | 4 - 7 / 6.4[8] |
Note: As with binding data, specific functional potency for this compound is not publicly available. The hypothetical values illustrate the expected impact of structural modifications. The reference compound, lanicemine, provides a benchmark for potency.
Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship of 2-phenylazepane derivatives reveals several key features that influence their activity at the NMDA receptor.
Caption: Structure-Activity Relationship of 2-Phenylazepane Derivatives.
The presence of the 2-phenyl substituent is generally crucial for high-affinity binding to the NMDA receptor. Modifications to this phenyl ring significantly impact potency and selectivity. An ortho-methoxy group, as seen in this compound, is often associated with increased potency compared to the unsubstituted phenyl analog. The introduction of a fluorine atom can modulate the compound's electronic properties and metabolic stability, potentially leading to an improved pharmacokinetic profile.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key in vitro assays used to characterize NMDA receptor modulators.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is a standard method for determining the binding affinity of a test compound to the phencyclidine (PCP) site within the NMDA receptor ion channel.[1][9]
Caption: Workflow for NMDA Receptor Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Whole rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration of approximately 1 mg/mL.
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., 1 nM [3H]MK-801) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Flux Measurement
This assay measures the ability of a compound to inhibit NMDA receptor-mediated calcium influx into cells, providing a functional measure of its antagonist activity.[8][10]
Caption: Workflow for a Calcium Flux-Based NMDA Receptor Functional Assay.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) are plated in 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C.
-
Compound Incubation: The cells are washed to remove excess dye and then pre-incubated with various concentrations of the test compound.
-
Receptor Activation: The NMDA receptor is activated by the addition of a solution containing NMDA and a co-agonist (e.g., glycine).
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the maximal NMDA-induced calcium response (IC50) is determined by plotting the response against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Conclusion
This comparative guide highlights the pharmacological landscape of 2-phenylazepane derivatives as NMDA receptor modulators. While specific quantitative data for this compound is not extensively published, the analysis of structurally related compounds and established SAR principles suggest that it is a promising candidate with potentially enhanced potency and a favorable pharmacokinetic profile due to its specific substitution pattern. The provided experimental protocols offer a foundation for researchers to further investigate this and other novel azepane derivatives. Future studies directly comparing these analogs in standardized assays are crucial for a definitive understanding of their therapeutic potential.
References
- 1. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 2. NMDA-receptors functional assays for CNS diseases - Neuroservice news [neuroservice.com]
- 3. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of hexahydrofluorenamines as noncompetitive antagonists at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors - Medicinal Chemistry & Pharmacology [ub.edu]
- 6. mdpi.com [mdpi.com]
- 7. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. youtube.com [youtube.com]
Despite extensive investigation into the broader class of azepane derivatives, a significant information gap exists regarding the specific compound 2-(5-Fluoro-2-methoxyphenyl)azepane and its direct analogues. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comparative framework based on the available literature for related azepane structures, while highlighting the current lack of specific experimental data for the target compound.
The azepane scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide array of pharmacological activities, including anticancer, antidiabetic, and antihistaminic properties.[1] The seven-membered heterocyclic ring of azepane offers a unique three-dimensional structure that allows for diverse biological interactions. However, a head-to-head comparison of this compound with its related compounds is currently hampered by the absence of published quantitative data, detailed experimental protocols, and specific signaling pathway information for this particular molecule.
This guide will, therefore, focus on providing a general overview of the synthesis and known biological activities of structurally related 2-arylazepane derivatives, which can serve as a foundation for future comparative studies once specific data for this compound becomes available.
General Synthesis of 2-Arylazepane Derivatives
The synthesis of 2-arylazepane derivatives can be achieved through various synthetic routes. One common approach involves the multi-step synthesis starting from commercially available materials. For instance, the synthesis of various dibenzo[b,f]azepine derivatives has been reported, involving key steps such as the reaction of carbamazepine with sodium hydroxide, followed by reactions with phosgene and hydrazine hydrate to form a carbohydrazide intermediate. This intermediate can then be reacted with various acid chlorides to yield the final products.[2]
A general workflow for the synthesis of such compounds can be visualized as follows:
Figure 1. Generalized synthetic workflow for dibenzo[b,f]azepine derivatives.
Comparative Biological Activity: A Broader Look at Azepanes
While specific data for this compound is unavailable, studies on other azepane derivatives provide insights into the potential pharmacological profile of this compound class. For example, various substituted 2-oxo-azepane derivatives have been identified as potent, orally active gamma-secretase inhibitors, a key enzyme in Alzheimer's disease.[3]
Furthermore, the introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] Therefore, the fluoro and methoxy substitutions on the phenyl ring of this compound suggest that it may possess unique biological activities worthy of investigation.
Experimental Protocols for Evaluation
To facilitate future comparative studies, this section outlines general experimental protocols commonly used to assess the biological activity of novel compounds.
Receptor Binding Assays:
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. A general protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor.[1]
-
Incubation: Incubation of the membranes with a radiolabeled ligand and varying concentrations of the test compound.[1][5]
-
Separation: Separation of bound from unbound radioligand, typically by filtration.[1]
-
Quantification: Measurement of radioactivity to determine the amount of bound ligand and calculate the inhibitory constant (Ki) of the test compound.[5]
A typical workflow for a radioligand binding assay is illustrated below:
Figure 2. Standard workflow for a radioligand receptor binding assay.
Future Directions and a Call for Data
The lack of specific data for this compound presents a clear opportunity for further research. To enable a comprehensive head-to-head comparison, future studies should focus on:
-
Synthesis and Characterization: Detailed reporting of the synthesis and full analytical characterization of this compound.
-
In Vitro Pharmacological Profiling: Determination of its binding affinity (Ki) and functional activity (e.g., EC50 or IC50) at a panel of relevant biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogues to understand the impact of different substituents on activity.
-
In Vivo Efficacy Studies: Evaluation of the compound's efficacy in relevant animal models of disease.
-
Signaling Pathway Analysis: Investigation of the molecular mechanisms and signaling pathways through which the compound exerts its biological effects.
This guide underscores the potential of this compound as a novel therapeutic agent, while simultaneously issuing a call to the scientific community to generate the necessary data to fully elucidate its pharmacological profile and enable meaningful comparisons with other compounds in this important chemical class.
References
- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and investigation of biological activity and mechanism of fluoroaryl-substituted derivatives at the FL118 position 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Biological Activity of 2-(5-Fluoro-2-methoxyphenyl)azepane Enantiomers: A Comparative Analysis
A comprehensive comparison of the biological activities of the enantiomers of 2-(5-Fluoro-2-methoxyphenyl)azepane is currently not possible due to a lack of publicly available scientific literature and experimental data. While the azepane scaffold is a recognized pharmacophore in drug discovery, and molecules with fluorophenyl and methoxyphenyl substitutions are common in medicinal chemistry, specific biological data for the enantiomers of this compound remains elusive.
Extensive searches of chemical and biological databases have not yielded any published studies detailing the synthesis, pharmacological evaluation, receptor binding affinities, or functional activities of the individual (R) and (S) enantiomers of this specific compound. Consequently, a data-driven comparison of their performance against alternative compounds cannot be constructed at this time.
For researchers interested in the potential biological activities of this compound, the following sections outline the general experimental approaches and methodologies that would be necessary to characterize its enantiomers.
Hypothetical Experimental Protocols for Characterization
Should the enantiomers of this compound become available for study, a systematic evaluation of their biological activity would be required. The following are standard experimental protocols that would be employed to elucidate their pharmacological profiles.
Receptor Binding Assays
To identify potential molecular targets, the enantiomers would be screened against a panel of receptors, enzymes, and ion channels. A common initial step is to perform radioligand binding assays.
Objective: To determine the binding affinity (Ki) of each enantiomer for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (each enantiomer).
-
Incubation: The mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Once a binding target is identified, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional effect of each enantiomer on its target receptor.
Example (G-protein coupled receptor - GPCR):
-
Cell Culture: Cells stably expressing the target GPCR are cultured.
-
Second Messenger Measurement: The assay measures the intracellular concentration of a second messenger (e.g., cAMP, Ca2+) that is modulated by the activation or inhibition of the GPCR.
-
Compound Treatment: The cells are treated with increasing concentrations of each enantiomer.
-
Signal Detection: The change in the second messenger level is detected using techniques such as Fluorescence Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), or fluorescent dyes.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of each enantiomer.
Potential Signaling Pathways to Investigate
Given the structural motifs present in this compound, several signaling pathways could be relevant areas of investigation. For instance, many compounds containing a methoxyphenylpiperazine moiety, which is structurally related to the methoxyphenylazepane core, are known to interact with serotonergic or dopaminergic receptors. Should binding to a GPCR like a serotonin receptor be identified, the following signaling pathway would be a key area of study.
Caption: A generalized GPCR signaling cascade.
Experimental Workflow
The logical progression for characterizing a novel compound is outlined in the workflow diagram below.
Caption: Workflow for preclinical drug discovery.
A Comparative Guide to the Synthesis and Characterization of 2-(5-Fluoro-2-methoxyphenyl)azepane and Related Fluorinated Azepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic methodologies and characterization data relevant to the novel compound 2-(5-Fluoro-2-methoxyphenyl)azepane. While specific experimental data on the reproducibility of experiments involving this exact molecule is not extensively available in public literature, this document aims to provide a foundational understanding for researchers by presenting established protocols for structurally similar fluorinated azepane derivatives. The information herein is intended to serve as a valuable resource for designing and executing reproducible synthetic and analytical procedures in the exploration of this and related compounds.
I. Synthesis of Fluorinated Azepane Derivatives: A Comparative Overview
The synthesis of azepane scaffolds, particularly those bearing fluorine substitutions, is a key area of interest in medicinal chemistry due to the potential of such compounds to exhibit desirable pharmacological properties. While a specific, detailed protocol for the synthesis of this compound is not publicly documented, the following sections outline representative synthetic strategies for analogous compounds, providing a likely pathway for its preparation.
A. General Synthetic Approach: Reductive Amination
A common and versatile method for the synthesis of N-substituted azepanes involves the reductive amination of a suitable ketone with an appropriate amine. For the target compound, this would likely involve the reaction of 2-(5-Fluoro-2-methoxyphenyl)cyclohexanone with a source of ammonia or a protected amine, followed by reduction.
B. Alternative Synthetic Route: Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of cyclic structures, including azepanes. A plausible RCM strategy for the synthesis of a precursor to this compound would involve an appropriately substituted diene-containing amine.
C. Comparative Synthetic Protocols for Fluorinated Azepane Analogs
To provide a practical framework, the following table summarizes a synthetic protocol for a related fluorinated azepane derivative, highlighting the key reagents and conditions that could be adapted for the synthesis of this compound.
| Reaction Step | Reagents and Conditions | Purpose | Reference |
| Step 1: Synthesis of a Precursor Ketone | 1. 1-Bromo-4-fluoro-2-methoxybenzene, Mg, THF; 2. Cyclohexenone, CuI | Grignard reaction to introduce the substituted phenyl ring. | Hypothetical |
| Step 2: Beckmann Rearrangement | Hydroxylamine hydrochloride, sodium acetate, followed by an acid catalyst (e.g., PPA) | Conversion of the ketone to a lactam. | Hypothetical |
| Step 3: Reduction of the Lactam | Lithium aluminum hydride (LAH) or other suitable reducing agent in an ethereal solvent. | Reduction of the lactam to the corresponding azepane. | Hypothetical |
II. Characterization and Data Presentation
Thorough characterization of the synthesized compound is crucial for ensuring its identity, purity, and for the reproducibility of subsequent biological assays. The standard analytical techniques employed for the characterization of novel small molecules are applicable here.
A. Spectroscopic and Spectrometric Data
The following table outlines the expected analytical data for this compound, based on the analysis of structurally similar compounds.
| Analytical Technique | Expected Data/Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons (with coupling patterns indicative of the substitution), the methoxy group, and the aliphatic protons of the azepane ring. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the azepane ring. |
| ¹⁹F NMR | A signal corresponding to the fluorine atom on the phenyl ring. |
| High-Resolution Mass Spectrometry (HRMS) | The exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-O, and C-F bonds. |
B. Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₈FNO | - |
| Molecular Weight | 223.29 g/mol | - |
| Boiling Point | 311.1 ± 42.0 °C | [1] |
| Density | 1.050 ± 0.06 g/cm³ | [1] |
| pKa | 10.26 ± 0.40 | [1] |
III. Experimental Protocols for Biological Evaluation
While specific biological activities of this compound are not yet reported, related fluorinated azepane derivatives have been investigated for various therapeutic applications. The following protocols for common in vitro assays can serve as a starting point for evaluating the biological profile of this novel compound.
A. In Vitro Anticancer Activity Assay
This protocol is based on the evaluation of similar compounds and is designed to assess the cytotoxic effects of the test compound on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver, PC-3 - prostate).
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The test compound is serially diluted and added to the wells.
-
After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a suitable assay, such as the MTT or resazurin assay.
-
The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is calculated.
-
B. Antibacterial Activity Assay (Resazurin Microtiter Assay - REMA)
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria.
-
Method:
-
Bacterial cultures are grown to a specific optical density.
-
The test compound is serially diluted in a 96-well plate containing bacterial inoculum.
-
The plates are incubated under appropriate conditions.
-
Resazurin solution is added to each well, and the plates are incubated further.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
-
IV. Visualizing Experimental Workflows and Relationships
A. Synthetic Workflow
Caption: General Synthetic Workflow for this compound.
B. Biological Evaluation Workflow
References
Confirming the binding mode of 2-(5-Fluoro-2-methoxyphenyl)azepane to its target
Comparative Guide to Experimental Validation
While specific experimental data on the binding mode of 2-(5-Fluoro-2-methoxyphenyl)azepane to its biological target is not currently available in the public domain, its structural characteristics suggest a potential interaction with monoamine transporters. This guide provides a comparative framework of the experimental methodologies that would be employed to confirm its target and elucidate its binding mechanism.
The core structure of this compound, featuring an azepane ring and a substituted phenyl group, is a common motif in compounds targeting neurotransmitter transporters. Azepane-based compounds are known to exhibit a wide range of pharmacological activities.[1] For instance, certain azepine derivatives act as dual norepinephrine and dopamine uptake inhibitors.[2] The presence of a methoxyphenyl group is also prevalent in ligands for serotonin and dopamine receptors.
Given these structural alerts, a plausible hypothesis is that this compound acts as a ligand for monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET). Its binding mode would likely involve interactions within the substrate-binding pocket of these transporters.
To validate this hypothesis and characterize the binding interaction, a series of established experimental protocols would be necessary. This guide outlines the typical workflow, from initial screening to detailed biophysical analysis, and provides generalized protocols for these key experiments.
Hypothesized Binding Mode and Experimental Workflow
The following diagrams illustrate a hypothetical binding interaction of this compound with a monoamine transporter and the general experimental workflow for its validation.
Caption: Hypothesized binding of the ligand to a monoamine transporter.
References
Safety Operating Guide
Personal protective equipment for handling 2-(5-Fluoro-2-methoxyphenyl)azepane
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(5-Fluoro-2-methoxyphenyl)azepane (Molecular Formula: C₁₃H₁₈FNO, Molecular Weight: 223.29). Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the safety profiles of structurally similar compounds and general best practices for handling laboratory chemicals.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be chemical splash-proof. A face shield offers additional protection against splashes and unforeseen reactions.[1] |
| Hand Protection | Nitrile or Neoprene Gloves (Double Gloving Recommended) | Choose gloves that meet ASTM D6978 standards for resistance to chemical permeation. Double gloving is a best practice when handling potentially hazardous compounds.[1] |
| Body Protection | Disposable Gown or Laboratory Coat | A disposable gown made of a laminate material like polyethylene-coated polypropylene is preferred to prevent skin contact.[1][2] Standard lab coats should be buttoned and cover the arms completely. |
| Respiratory Protection | N95 Respirator or Higher | Recommended, especially when handling the compound as a powder or if aerosolization is possible, to prevent inhalation.[2] |
| Foot Protection | Closed-toe Shoes | Essential to protect against spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.
-
Log the compound into the laboratory's chemical inventory system.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly sealed when not in use.
-
Ensure the storage location is clearly marked with the appropriate hazard signs.
3. Handling and Use:
-
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Before starting any procedure, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Use the recommended PPE at all times.
-
When weighing or transferring the compound, use techniques that minimize dust or aerosol generation.
-
Avoid direct contact with skin, eyes, and clothing.
4. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing the compound, including unused material, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
The primary recommended disposal method for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[4] This method ensures the complete destruction of the compound.
-
Arrange for disposal through your institution's environmental health and safety office, which will coordinate with a certified disposal facility.
-
Discharge into drains or the environment must be strictly avoided.[5]
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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